SM-324405
描述
Structure
3D Structure
属性
IUPAC Name |
methyl 2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-3-4-8-28-18-22-16(20)15-17(23-18)24(19(26)21-15)11-13-7-5-6-12(9-13)10-14(25)27-2/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,21,26)(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXILFZWMVNDOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC(=C3)CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
No Information Available for SM-324405
Following a comprehensive search of publicly available scientific literature and databases, no information was found for a compound designated "SM-324405." This suggests that "this compound" may be an internal development code that has not been publicly disclosed, a misidentified compound, or a designation that is not yet in the public domain.
Therefore, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or visualizations related to the mechanism of action of this compound as requested. The core requirements of the prompt cannot be fulfilled due to the complete absence of data on this specific topic in the public record.
It is recommended to verify the compound identifier and consult internal or proprietary databases if this is a compound under internal research and development. Should "this compound" be an alternative name for a known therapeutic agent, providing that name would allow for a renewed and more successful search for the requested information.
SM-324405: A Technical Overview of a Potent and Selective TLR7 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SM-324405, a potent and selective agonist of Toll-like receptor 7 (TLR7). This compound is distinguished by its classification as an "antedrug," a compound designed for localized therapeutic action with rapid systemic inactivation to minimize adverse effects. This document details its mechanism of action, quantitative activity, relevant experimental protocols, and the associated TLR7 signaling pathway, offering a comprehensive resource for researchers in immunology, drug discovery, and related fields.
Core Compound Activity
This compound is a small molecule belonging to the 8-oxoadenine class of compounds. It is a highly potent agonist of TLR7, a key receptor in the innate immune system that recognizes single-stranded RNA viruses and synthetic ligands. Its "antedrug" characteristic is a pivotal design feature; this compound is rapidly metabolized in plasma to an inactive carboxylic acid form, thereby confining its immunostimulatory effects to the site of administration and reducing the potential for systemic cytokine release and associated toxicities.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound's TLR7 agonist activity.
| Parameter | Species | Value | Reference |
| EC50 | Human TLR7 | 50 nM | [1][2] |
| pEC50 | Human TLR7 | 7.3 | [1] |
| pEC50 | Rat TLR7 | 6.6 | [1] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. pEC50 is the negative logarithm of the EC50.
| Parameter | Species | t1/2 (in plasma) | Metabolite | Reference |
| Metabolic Stability | Human | 2.6 min | Inactive carboxylic acid |
t1/2 (half-life) is the time required for the concentration of the drug in the body to be reduced by one-half.
Signaling Pathway
Activation of TLR7 by this compound initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors, including NF-κB and IRF7, which in turn drive the expression of pro-inflammatory cytokines and type I interferons.
Caption: MyD88-dependent signaling pathway activated by the TLR7 agonist this compound.
Experimental Protocols
The following are representative protocols for the in vitro and in vivo characterization of this compound's TLR7 agonist activity, based on methodologies described in the literature for similar compounds.
In Vitro TLR7 Reporter Gene Assay
Objective: To determine the potency (EC50) of this compound on human TLR7.
Materials:
-
HEK293 cells stably co-transfected with human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
-
HEK-Blue™ Detection medium or similar substrate for SEAP.
-
This compound.
-
Positive control (e.g., R848).
-
Cell culture medium (DMEM with 10% FBS, antibiotics).
-
96-well cell culture plates.
-
Spectrophotometer or plate reader.
Method:
-
Seed HEK293-hTLR7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24-48 hours.
-
Prepare serial dilutions of this compound and the positive control in cell culture medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
After incubation, collect an aliquot of the cell supernatant.
-
Add the supernatant to the SEAP detection medium according to the manufacturer's instructions.
-
Incubate at 37°C until a color change is visible.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
Calculate the EC50 value by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
In Vitro Cytokine Induction Assay in Human PBMCs
Objective: To measure the induction of cytokines (e.g., IFN-α, TNF-α) by this compound in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
RPMI 1640 medium with 10% FBS and antibiotics.
-
This compound.
-
Positive control (e.g., R848).
-
96-well cell culture plates.
-
ELISA kits for the specific cytokines to be measured.
Method:
-
Plate freshly isolated PBMCs in 96-well plates at a density of 1 x 10^6 cells/well.
-
Add serial dilutions of this compound and the positive control to the wells.
-
Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Quantify the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Plot the cytokine concentration against the log of the compound concentration to generate dose-response curves.
In Vivo Model of Allergic Airway Inflammation
Objective: To evaluate the in vivo efficacy of this compound in a murine model of allergen-induced airway inflammation.
Materials:
-
BALB/c mice.
-
Allergen (e.g., ovalbumin, OVA).
-
This compound formulated for intratracheal or intranasal administration.
-
Vehicle control.
-
Equipment for animal dosing and for measuring airway hyperresponsiveness and collecting bronchoalveolar lavage (BAL) fluid.
-
Flow cytometry reagents for cell staining.
-
ELISA kits for cytokine measurements in BAL fluid.
Method (representative):
-
Sensitize mice to the allergen (e.g., intraperitoneal injections of OVA with alum).
-
Challenge the sensitized mice with the allergen via the respiratory route (e.g., intranasal or aerosolized OVA).
-
Administer this compound or vehicle to the mice at a specified time point relative to the allergen challenge (e.g., 1 hour before).
-
24-48 hours after the final challenge, assess airway hyperresponsiveness.
-
Collect BAL fluid and perform cell counts and differentials (e.g., eosinophils, neutrophils).
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.
-
Analyze lung tissue for inflammatory cell infiltration by histology.
Experimental Workflow
The characterization of a novel TLR7 agonist like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.
Caption: A typical experimental workflow for the characterization of a novel TLR7 agonist.
References
The Function of SM-324405: A TLR7 Agonist Antedrug for Localized Immunomodulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SM-324405 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an "antedrug" for localized therapeutic action with minimal systemic side effects. Its primary function is to modulate the immune response in specific tissues, making it a promising candidate for the treatment of allergic diseases such as allergic rhinitis. This is achieved by activating TLR7, a key receptor in the innate immune system, which leads to a cascade of signaling events that can shift the immune response from a Th2-dominant allergic phenotype towards a Th1-mediated response. The antedrug nature of this compound, characterized by its rapid metabolism into an inactive form upon entering systemic circulation, is a critical feature that mitigates the risk of systemic cytokine release and associated adverse effects commonly seen with TLR7 agonists.
Core Function: Selective TLR7 Agonism
This compound functions as a potent agonist of Toll-like receptor 7 (TLR7), a pattern recognition receptor primarily expressed in the endosomes of various immune cells, including plasmacytoid dendritic cells (pDCs) and B cells.[1] TLR7 plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses. The activation of TLR7 by a synthetic agonist like this compound mimics this natural process, initiating a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFNs).[1]
A key innovation in the design of this compound is the incorporation of the "antedrug" concept. An antedrug is a pharmacologically active compound that is designed to be rapidly metabolized to an inactive form upon entering the systemic circulation.[1] This design is particularly advantageous for localized therapies, such as intranasal administration for allergic rhinitis, as it confines the potent immunomodulatory effects to the target tissue while preventing systemic toxicity. This compound is metabolized to its corresponding carboxylic acid, a significantly less active form, with a half-life of approximately 2.6 minutes in human plasma.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency and pharmacokinetic profile.
| Parameter | Value | Species | Reference |
| EC50 | 50 nM | Human | [1][2] |
| pEC50 | 7.3 | Human | [1] |
| pEC50 | 6.6 | Rat | [1] |
| Plasma Half-life (t1/2) | 2.6 min | Human | [1][2] |
Table 1: In Vitro Potency and Pharmacokinetic Profile of this compound.
Signaling Pathway of this compound
Upon binding to TLR7 in the endosome, this compound initiates a MyD88-dependent signaling pathway. This pathway is central to the innate immune response and ultimately leads to the activation of transcription factors such as NF-κB and IRF7. These transcription factors then drive the expression of various pro-inflammatory cytokines and type I interferons, which are crucial for orchestrating an anti-viral and Th1-biased immune response.
Caption: MyD88-dependent signaling pathway activated by this compound.
Experimental Protocols
In Vitro TLR7 Agonist Activity Assay
The potency of this compound as a TLR7 agonist was determined using a reporter gene assay.[2]
Objective: To quantify the dose-dependent activation of human TLR7 by this compound.
Methodology:
-
Cell Line: Human embryonic kidney (HEK) 293 cells stably co-transfected with human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter were used.
-
Compound Preparation: this compound was serially diluted in DMSO and then further diluted in assay medium to achieve the final desired concentrations.
-
Cell Treatment: The transfected HEK293 cells were seeded in 96-well plates and incubated with varying concentrations of this compound for 24 hours.
-
Reporter Gene Measurement: After the incubation period, the cell culture supernatant was collected, and the SEAP activity was measured using a colorimetric substrate.
-
Data Analysis: The EC50 value, representing the concentration of this compound that elicits a half-maximal response, was calculated from the dose-response curve.
In Vivo Murine Model of Allergic Airway Inflammation
The efficacy of this compound in an allergic disease model was assessed using an ovalbumin (OVA)-induced murine model of airway inflammation.[2]
Objective: To evaluate the effect of intratracheal administration of this compound on allergen-induced airway inflammation.
Methodology:
-
Animal Model: BALB/c mice were used for this study.
-
Sensitization: Mice were sensitized by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
Challenge: From day 21 to 23, mice were challenged daily with an intranasal administration of OVA.
-
Treatment: this compound (compound 9e in the primary literature) was administered intratracheally 24 hours before the first OVA challenge.
-
Assessment of Airway Inflammation: 48 hours after the final OVA challenge, bronchoalveolar lavage (BAL) fluid was collected to determine the number and composition of inflammatory cells (e.g., eosinophils). Lung tissue was also collected for histological analysis of inflammation and mucus production.
-
Systemic Cytokine Measurement: Blood samples were collected to measure the levels of systemic cytokines such as IL-6 and IL-12 to assess for systemic immune activation.
Experimental Workflow
The following diagram illustrates the workflow for the preclinical evaluation of this compound.
Caption: Preclinical workflow for this compound evaluation.
Conclusion
This compound is a promising therapeutic candidate that leverages the immunomodulatory potential of TLR7 agonism while mitigating systemic side effects through its innovative antedrug design. Its function is to locally activate the innate immune system, leading to a Th1-biased response that can counteract the Th2-mediated inflammation characteristic of allergic diseases. The preclinical data strongly support its potential for further development as a novel immunotherapy for conditions such as allergic rhinitis.
References
The Enigmatic Case of SM-324405: An Exploration of the Antedrug Concept
Despite a comprehensive search of scientific literature and clinical trial databases, the specific compound designated as SM-324405 remains unidentified. No public domain information, including preclinical data, clinical studies, or mechanistic details, appears to be associated with this identifier. This guide, therefore, pivots to an in-depth exploration of the "antedrug" concept, a sophisticated drug design strategy that this compound, if it were a real entity, would likely embody. This technical whitepaper will serve as a resource for researchers, scientists, and drug development professionals by detailing the principles of antedrug design, its therapeutic benefits, and the experimental methodologies used to characterize such compounds.
The Antedrug Concept: A Paradigm of Targeted Action and Systemic Inactivation
The "antedrug" or "soft drug" approach represents a deliberate strategy in medicinal chemistry to design locally active therapeutic agents that undergo rapid and predictable metabolic inactivation upon entering systemic circulation.[1][2][3][4][5] This design philosophy is diametrically opposed to that of a prodrug, which is administered in an inactive form and requires metabolic activation to elicit its pharmacological effect.[1][5] The primary goal of antedrug design is to maximize therapeutic efficacy at the target site while minimizing or eliminating systemic side effects, thereby significantly improving the drug's therapeutic index.[2][3][4]
The core principle involves incorporating a metabolically labile moiety into the chemical structure of a pharmacologically active molecule. This "weak link" is designed to be stable at the site of application (e.g., skin, lungs, or gastrointestinal tract) but susceptible to rapid enzymatic degradation in the bloodstream.
Key Characteristics of an Antedrug:
-
Localized Activity: The drug is designed to exert its therapeutic effect at a specific target tissue or organ.
-
Predictable Metabolism: It undergoes a well-characterized and rapid metabolic conversion to an inactive and non-toxic form.
-
Systemic Inactivation: This inactivation occurs predominantly in the systemic circulation, preventing off-target effects.
-
Improved Safety Profile: The reduction in systemic exposure leads to a lower incidence of adverse drug reactions.
The Antedrug Advantage: Benefits in Drug Development
The antedrug concept is particularly advantageous for therapeutic areas where localized drug delivery is crucial and systemic exposure is associated with significant toxicity. A prime example is the development of corticosteroids for topical or inhaled use. While highly effective as anti-inflammatory agents, systemic exposure to corticosteroids can lead to a range of serious side effects. Antedrug corticosteroids are designed to be potent at the site of inflammation (e.g., the skin in eczema or the lungs in asthma) but are quickly hydrolyzed to inactive metabolites upon absorption into the bloodstream, mitigating systemic risks.
Conceptual Experimental Workflow for an Antedrug
The development and characterization of an antedrug would involve a series of well-defined experimental stages. The following diagram illustrates a typical workflow:
Caption: A generalized workflow for the development of an antedrug, from initial screening to regulatory approval.
Hypothetical Signaling Pathway and Antedrug Intervention
Many inflammatory conditions, where antedrugs are particularly useful, are driven by the activation of intracellular signaling pathways. For instance, the NF-κB signaling pathway is a key regulator of inflammation. An antedrug, such as a hypothetical corticosteroid, would act by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to suppress the expression of pro-inflammatory genes regulated by NF-κB.
References
A Technical Guide to Key Molecular Targets in Allergic Disease Research: SM-324405 (a TLR7 Agonist) and the CRTH2 Antagonist Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of two distinct molecular pathways implicated in the modulation of allergic diseases. It first addresses the specific compound SM-324405, a Toll-like receptor 7 (TLR7) agonist, and its role in immune modulation. The second part of this guide offers a comprehensive examination of the well-established Prostaglandin D2 (PGD2) receptor, CRTH2, a key target for anti-inflammatory and anti-allergic drug development. This section will use publicly available data from representative CRTH2 antagonists to illustrate the quantitative data, experimental protocols, and signaling pathways as requested.
Part 1: this compound - A Toll-like Receptor 7 (TLR7) Agonist
This compound has been identified as a potent and selective Toll-like receptor 7 (TLR7) agonist with an EC50 of 50 nM[1]. TLR7 is a component of the innate immune system and its activation can modulate the immune response, which has implications for the treatment of allergic diseases. Agonism of TLR7 can shift the immune response away from a Th2-dominant phenotype, which is characteristic of allergic inflammation, towards a Th1 response.
While research specifically on this compound in allergic disease models is not extensively published in publicly available literature, the therapeutic potential of TLR7 agonists as a class of compounds has been explored in conditions such as allergic rhinitis.
Signaling Pathway for TLR7 Agonism
The signaling pathway for TLR7 activation is distinct from the CRTH2 pathway. Upon binding of an agonist like this compound to TLR7 in the endosome of immune cells (such as dendritic cells), a signaling cascade is initiated, leading to the production of pro-inflammatory cytokines like interferon-alpha (IFN-α). This can help to counteract the Th2-mediated allergic response.
References
The Biological Activity of SM-324405: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-324405 is a potent and selective agonist of Toll-like receptor 7 (TLR7) designed with an 'antedrug' concept.[1][2] This design incorporates an ester group that is rapidly cleaved in plasma, leading to a metabolite with significantly reduced activity.[3] This mechanism aims to provide localized therapeutic effects while minimizing systemic side effects, making this compound a person of interest for the treatment of allergic diseases.[1][3] This technical guide provides an in-depth overview of the biological activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Core Biological Activity and Mechanism of Action
This compound functions as a selective agonist for TLR7, a key receptor in the innate immune system that recognizes single-stranded RNA viruses.[3][4] Unlike other TLR7 agonists such as R848, this compound exhibits high selectivity for TLR7 over TLR8.[3][5] Upon binding to TLR7, primarily within endosomes of plasmacytoid dendritic cells (pDCs) and B-cells, this compound initiates a downstream signaling cascade.[2][3] This cascade is mediated by the adaptor protein MyD88 and transcription factors like IRF7, leading to the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[3]
The 'antedrug' characteristic of this compound is central to its therapeutic potential. The parent ester compound is rapidly metabolized in plasma into a carboxylic acid metabolite.[3][5] This metabolite shows substantially reduced agonist activity, thereby limiting systemic exposure and the potential for adverse effects associated with systemic immune activation.[3]
Quantitative Biological Data
The following tables summarize the in vitro potency and plasma stability of this compound and its metabolite across different species and assays.
| Compound | Assay | Species | Potency (pEC50) | EC50 (nM) | Reference |
| This compound | TLR7 Reporter Assay | Human | 7.3 | 50 | [1] |
| TLR7 Reporter Assay | Rat | 6.6 | - | [1] | |
| Splenocyte Proliferation | Mouse | 8.4 | - | [3] | |
| Splenocyte Proliferation | Rat | 8.2 | - | [3] | |
| This compound Acid Metabolite | Splenocyte Proliferation | Mouse | 6.8 | - | [3] |
| Splenocyte Proliferation | Rat | <6.0 | - | [3] |
Table 1: In Vitro Potency of this compound and its Metabolite. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
| Compound | Species | Plasma Half-life (t½) | Reference |
| This compound | Human | 1-3 min (ester) / 2.6 min | [3][5] |
| Rat | <1 min | [3] |
Table 2: Plasma Stability of this compound. The rapid metabolism highlights the antedrug properties of the compound.
Signaling Pathway and Experimental Workflow
To visually represent the biological processes, the following diagrams were generated using Graphviz (DOT language).
Caption: TLR7 Signaling Pathway of this compound.
Caption: Experimental Workflow for this compound Characterization.
Detailed Experimental Protocols
TLR7/8 Reporter Gene Assay
-
Objective: To determine the agonist activity and selectivity of this compound for human and rat TLR7 and human TLR8.
-
Cell Lines: HEK293 cells stably transfected with human TLR7, rat TLR7, or human TLR8, and an NF-κB-driven secreted embryonic alkaline phosphatase (SEAP) reporter gene.
-
Methodology:
-
Seed the transfected HEK293 cells in 96-well plates and culture overnight.
-
Prepare serial dilutions of this compound and the reference agonist (e.g., R848).
-
Treat the cells with the compounds for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure SEAP activity using a suitable substrate (e.g., p-nitrophenyl phosphate) and a spectrophotometer.
-
Calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Primary Cell Stimulation and Gene Expression Analysis
-
Objective: To assess the induction of TLR7 downstream genes by this compound in primary immune cells.[3]
-
Cells: Human peripheral blood mononuclear cells (PBMCs), mouse splenocytes, or rat splenocytes.[3]
-
Methodology:
-
Isolate primary cells using density gradient centrifugation (e.g., Ficoll-Paque for PBMCs) or by mechanical disruption of the spleen.
-
Incubate the cells (e.g., 1 x 10^6 cells/mL) with this compound (e.g., 100 nM to 1 µM) or a control agonist (e.g., R848) for a specified time (e.g., 4 hours).[3]
-
Harvest the cells and extract total RNA using a suitable kit.
-
Perform gene expression analysis using microarray or quantitative real-time PCR (qRT-PCR) for target genes such as IFNA, IFNB, TNF, IL12, CCL3, CXCL10, OAS, and IFIT2.[3]
-
Normalize the expression data to a housekeeping gene and express the results as fold increase over vehicle-treated controls.[3]
-
Splenocyte Proliferation Assay
-
Objective: To measure the proliferative response of B-cells induced by this compound.[3]
-
Cells: Mouse or rat splenocytes.[3]
-
Methodology:
-
Prepare a single-cell suspension of splenocytes.
-
Plate the cells in 96-well plates and treat with serial dilutions of this compound or its acid metabolite.
-
Incubate the cells for 48-72 hours.
-
Add a proliferation marker, such as BrdU or [3H]-thymidine, for the final 18-24 hours of culture.
-
Measure the incorporation of the marker using an appropriate detection method (e.g., ELISA for BrdU, scintillation counting for [3H]-thymidine).
-
Determine pEC50 values from the dose-response curves.[3]
-
In Vivo Allergic Airway Model
-
Objective: To evaluate the efficacy of locally administered this compound in an animal model of allergic airway inflammation.[3]
-
Animal Model: Brown Norway rats or Balb/c mice sensitized to an allergen like ovalbumin (OVA).
-
Methodology:
-
Sensitize animals to the allergen (e.g., intraperitoneal injection of OVA with alum).
-
Challenge the sensitized animals with the allergen via inhalation or intratracheal administration.
-
Administer this compound locally (e.g., intratracheally) prior to or during the allergen challenge.
-
At a specified time point after the final challenge, collect bronchoalveolar lavage fluid (BALF) and plasma samples.
-
Measure inflammatory cell counts in the BALF.
-
Quantify Th2 cytokine levels (e.g., IL-5) in the BALF by ELISA to assess efficacy.[3]
-
Measure systemic cytokine levels (e.g., IFN-α) in the plasma to evaluate systemic exposure and side effects.[3]
-
Conclusion
This compound is a potent and selective TLR7 agonist with a well-defined mechanism of action. Its unique 'antedrug' properties, characterized by rapid plasma metabolism to a less active form, make it a promising candidate for localized therapies, particularly for allergic diseases where systemic immune activation is undesirable. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this novel immunomodulatory compound.
References
The Chemical and Biological Profile of SM-324405: A Potent and Selective TLR7 Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SM-324405 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Its ability to stimulate TLR7 signaling makes it a valuable tool for immunology research and a potential candidate for therapeutic development, particularly in the fields of allergy and oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details the TLR7 signaling pathway, outlines key experimental protocols for its characterization, and presents its known physicochemical and biological data in a structured format.
Chemical Structure and Properties
This compound is an imidazoquinoline derivative with the chemical formula C19H23N5O4 and a molecular weight of 385.42 g/mol .[1] It is characterized by a butoxy group and a substituted benzylamine (B48309) moiety, which contribute to its potent and selective TLR7 agonistic activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Not available in search results | |
| SMILES | CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC(=C3)CC(=O)OC)N | [1] |
| CAS Number | 677773-91-0 | [1] |
| Molecular Formula | C19H23N5O4 | [1] |
| Molecular Weight | 385.42 g/mol | [1] |
| Purity (example) | 99.87% | |
| Solubility | DMSO: 77 mg/mL (199.78 mM) Water: Insoluble Ethanol: Insoluble | |
| Storage | Powder: 3 years at -20°C In solvent: 1 year at -80°C |
Biological Activity and Mechanism of Action
This compound functions as a selective agonist of TLR7, an endosomal receptor primarily expressed in immune cells such as B cells, and plasmacytoid dendritic cells (pDCs). Upon binding to TLR7, this compound initiates a downstream signaling cascade that leads to the activation of transcription factors, including NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons.
A key feature of this compound is its design as an "antedrug". This means it is pharmacologically active at the site of application but is rapidly metabolized to an inactive form upon entering systemic circulation, thereby minimizing the risk of systemic side effects.
Table 2: Biological Activity of this compound
| Parameter | Value | Species | Reference |
| Target | Toll-like receptor 7 (TLR7) | Human, Rat | |
| EC50 | 50 nM | Not specified | |
| pEC50 | 7.3 | Human | |
| pEC50 | 6.6 | Rat | |
| Therapeutic Area | Immunotherapy of allergic diseases |
TLR7 Signaling Pathway
The activation of TLR7 by this compound triggers the MyD88-dependent signaling pathway. This pathway is a cornerstone of the innate immune response to single-stranded viral RNA and synthetic agonists like this compound.
Caption: TLR7 Signaling Pathway Activated by this compound.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the activity of this compound.
TLR7 Agonist Activity Screening using an NF-κB Reporter Assay
This assay quantifies the activation of the TLR7 pathway by measuring the expression of a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB response element.
Experimental Workflow:
Caption: Workflow for an NF-κB Reporter Assay.
Detailed Methodology:
-
Cell Culture: Maintain HEK293 cells stably transfected with human TLR7 and an NF-κB-driven reporter construct in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium.
-
Cell Stimulation: Add the diluted this compound to the cells and incubate for 16-24 hours at 37°C.
-
Reporter Gene Assay: Measure the reporter gene activity according to the manufacturer's instructions for the specific reporter system (e.g., luciferase, SEAP).
-
Data Analysis: Plot the reporter activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the production and secretion of cytokines from primary human immune cells in response to this compound stimulation.
Experimental Workflow:
Caption: Workflow for a PBMC Cytokine Profiling Assay.
Detailed Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well plate.
-
Stimulation: Treat the cells with this compound and incubate for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using specific ELISA kits or a multiplex immunoassay platform.
In Vivo Pharmacodynamic Studies in Mice
These studies assess the in vivo activity of this compound by measuring its effects on systemic cytokine levels and immune cell activation in a murine model.
Experimental Workflow:
Caption: Workflow for an In Vivo Pharmacodynamic Study.
Detailed Methodology:
-
Animal Models: Use appropriate mouse strains (e.g., C57BL/6).
-
Compound Formulation and Administration: Formulate this compound in a suitable vehicle and administer via the chosen route.
-
Sample Collection: Collect blood samples at predetermined time points after administration.
-
Pharmacodynamic Readouts: Analyze plasma or serum for cytokine levels. Optionally, harvest tissues such as the spleen or lymph nodes for immune cell phenotyping by flow cytometry.
Conclusion
This compound is a well-characterized, potent, and selective TLR7 agonist with a unique "antedrug" profile. Its ability to potently stimulate the innate immune system locally with reduced systemic exposure makes it an attractive candidate for further investigation in various therapeutic contexts. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this and similar immunomodulatory compounds.
References
Information regarding the discovery and development of SM-324405 is not available in the public domain.
Extensive searches for the compound "SM-324405" have yielded no specific results in scientific literature, patent databases, or clinical trial registries. This suggests that "this compound" may be an internal designation for a compound that has not yet been publicly disclosed, the identifier may be incorrect, or it may be a compound that was discontinued (B1498344) in early-stage development without significant public documentation.
Given the absence of specific data for this compound, this guide will provide a representative framework for the discovery and development of a hypothetical targeted therapy, using the well-documented development of anti-HER2 therapies as an illustrative example. This will follow the requested in-depth technical format, including data tables, experimental protocols, and visualizations, to serve as a template for how such information would be presented for a compound like this compound, were it publicly known.
Illustrative Technical Guide: Discovery and Development of a Novel Anti-HER2 Agent
This guide outlines the typical discovery and development pathway for a targeted anticancer agent. The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, particularly in a subset of breast cancers where the HER2 gene is amplified.[1][2] Monoclonal antibodies and antibody-drug conjugates (ADCs) are prominent therapeutic modalities targeting HER2.[1][3]
Target Identification and Validation
The initial step in developing a targeted therapy is the identification and validation of a molecular target crucial for tumor growth and survival. HER2, a member of the epidermal growth factor receptor family, is a receptor tyrosine kinase that plays a significant role in cell proliferation, differentiation, and survival.[1][2] Overexpression of HER2, found in 20-30% of breast cancers, is associated with aggressive disease and poor prognosis, validating it as a high-value therapeutic target.[1]
Lead Discovery and Optimization
Following target validation, the next phase involves discovering and optimizing a lead compound. For antibody-based therapies, this often involves immunizing mice with the target protein (in this case, the extracellular domain of HER2) to generate a panel of monoclonal antibodies. These antibodies are then screened for their ability to bind to HER2 and inhibit the growth of HER2-overexpressing cancer cells. Promising candidates are then "humanized" to reduce immunogenicity in patients.[2]
For an antibody-drug conjugate (ADC), a cytotoxic payload is attached to the antibody via a chemical linker.[3] The choice of payload and linker is critical for the ADC's efficacy and safety profile.
Preclinical Development
Preclinical development involves extensive in vitro and in vivo testing to characterize the lead compound's efficacy, safety, and pharmacokinetic profile.
3.1. In Vitro Characterization
A series of in vitro assays are conducted to determine the compound's potency and mechanism of action.
| Assay | Parameter | Illustrative Value | Cell Line |
| Cell Viability Assay | IC50 (Inhibitory Concentration 50%) | 15 nM | SK-BR-3 (HER2-positive) |
| IC50 | >1000 nM | MCF-7 (HER2-negative) | |
| Receptor Binding Assay | KD (Dissociation Constant) | 0.5 nM | - |
| Signal Transduction Assay | p-Akt Inhibition | 85% at 50 nM | BT-474 (HER2-positive) |
3.2. In Vivo Efficacy Studies
The antitumor activity of the lead compound is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) |
| SK-BR-3 Xenograft | Vehicle Control | 0% |
| Hypothetical Agent (10 mg/kg) | 92% | |
| BT-474 Xenograft | Vehicle Control | 0% |
| Hypothetical Agent (10 mg/kg) | 88% |
3.3. Toxicology and Safety Pharmacology
Comprehensive toxicology studies are performed in relevant animal species to identify potential toxicities and establish a safe starting dose for human clinical trials.
Clinical Development
Clinical development is conducted in phases to evaluate the safety and efficacy of the investigational drug in humans.
-
Phase I: The primary objective is to assess the safety, tolerability, and pharmacokinetics of the drug in a small group of patients to determine a recommended Phase II dose.[4]
-
Phase II: The drug is administered to a larger group of patients with the target disease to evaluate its efficacy and further assess its safety.
-
Phase III: These are large, pivotal trials that compare the new drug to the existing standard of care to confirm its efficacy and safety in a broader patient population.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., SK-BR-3, MCF-7) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Tumor Xenograft Model
-
Subcutaneously implant 5 x 106 SK-BR-3 cells into the flank of female athymic nude mice.
-
Allow the tumors to grow to an average volume of 150-200 mm3.
-
Randomize the mice into treatment and control groups (n=8-10 per group).
-
Administer the test compound (e.g., intravenously) at the specified dose and schedule.
-
Measure tumor volume twice weekly with calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualizations
Below are illustrative diagrams representing key concepts in the development of a targeted therapy like an anti-HER2 agent.
Caption: A simplified workflow of the drug discovery and development process.
Caption: The HER2 signaling pathway and the inhibitory action of a monoclonal antibody.
References
- 1. Mechanism of action of anti-HER2 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of anti-HER2 monoclonal antibodies: scientific update on trastuzumab and 2C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization and Phase I Study of an Anti-HER2-TLR7 Immune-Stimulator Antibody Conjugate in Patients with HER2+ Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
SM-324405: A Technical Guide to its Target Receptor and Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological characteristics of SM-324405, a potent and selective agonist of Toll-like Receptor 7 (TLR7). The document details its target receptor, the associated signaling cascade, quantitative efficacy data, and representative experimental protocols for its characterization.
Core Target: Toll-like Receptor 7 (TLR7)
This compound is a synthetic small molecule that selectively binds to and activates Toll-like Receptor 7 (TLR7), an endosomally located pattern recognition receptor.[1][2][3][4][5][6] TLR7 plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses.[7] this compound, as a TLR7 agonist, mimics this viral recognition, initiating a powerful immune response. Notably, it exhibits selectivity for TLR7 over the closely related TLR8.[2][5]
Signaling Pathway: MyD88-Dependent Activation of Innate Immunity
Upon binding of this compound to TLR7 within the endosome, a well-defined signaling cascade is initiated, primarily through the Myeloid differentiation primary response 88 (MyD88)-dependent pathway. This pathway culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7), leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines.
The key steps in the this compound-induced TLR7 signaling pathway are as follows:
-
Ligand Binding and Receptor Dimerization: this compound enters the endosome and binds to TLR7, inducing a conformational change that facilitates receptor dimerization.
-
Recruitment of MyD88: The dimerized TLR7 recruits the adaptor protein MyD88 to its Toll-interleukin 1 receptor (TIR) domain.
-
Formation of the Myddosome: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, forming a complex known as the Myddosome.
-
Activation of TRAF6: The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
Activation of Downstream Kinases: TRAF6, in turn, activates the TGF-β-activated kinase 1 (TAK1) complex, which leads to the phosphorylation and activation of the IκB kinase (IKK) complex.
-
NF-κB Activation: The activated IKK complex phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus.
-
IRF7 Activation: In parallel, a complex involving MyD88, IRAK1, IKKα, and TRAF3 can lead to the phosphorylation and activation of IRF7.
-
Gene Transcription: In the nucleus, activated NF-κB and IRF7 bind to their respective DNA response elements in the promoter regions of target genes, driving the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and a robust type I interferon response (primarily IFN-α).
This signaling cascade results in a potent antiviral and immunomodulatory effect.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity from in vitro studies.
| Parameter | Species | Value | Reference |
| EC50 (TLR7 Agonism) | Human | 50 nM | [1][2][3][6] |
| pEC50 (TLR7 Agonism) | Human | 7.3 | [3] |
| pEC50 (TLR7 Agonism) | Rat | 6.6 | [3] |
| Plasma Half-life (t½) | Human | 2.6 min | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard laboratory procedures and reflect the types of assays described in the primary literature for this compound.
TLR7 Reporter Assay in HEK293 Cells
This assay is used to determine the potency and selectivity of this compound for TLR7. It utilizes Human Embryonic Kidney (HEK) 293 cells stably transfected with the human TLR7 gene and a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB-inducible promoter.
Materials:
-
HEK293 cells stably expressing human TLR7 and an NF-κB-SEAP/luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
This compound stock solution (in DMSO)
-
Positive control (e.g., R848)
-
SEAP/luciferase assay reagent
-
96-well cell culture plates
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed the HEK293-TLR7 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay medium.
-
Cell Treatment: Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Gene Assay:
-
For SEAP: Collect the cell culture supernatant and measure SEAP activity according to the manufacturer's instructions using a spectrophotometer.
-
For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis: Plot the reporter gene activity against the compound concentration and determine the EC50 value using a non-linear regression analysis.
IFN-α Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of this compound to induce the production of IFN-α, a key cytokine in the TLR7 signaling pathway.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
This compound stock solution (in DMSO).
-
Positive control (e.g., R848).
-
Human IFN-α ELISA kit.
-
96-well cell culture plates.
-
ELISA plate reader.
Procedure:
-
PBMC Plating: Plate freshly isolated human PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Compound Treatment: Add various concentrations of this compound and a positive control to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IFN-α ELISA: Quantify the concentration of IFN-α in the supernatants using a commercial human IFN-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-α concentration against the this compound concentration to determine the dose-response relationship.
Mandatory Visualizations
This compound Experimental Workflow
Caption: Workflow for in vitro characterization of this compound.
This compound Signaling Pathway
Caption: The MyD88-dependent signaling cascade initiated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Potential value of pharmacological agents acting on toll-like receptor (TLR) 7 and/or TLR8 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Conjugates of Novel TLR7 Inert Ligands as Self-Adjuvanting Immunopotentiators - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of SM-324405 in Preclinical Studies: A Technical Overview
Disclaimer: The compound "SM-324405" does not appear in publicly available scientific literature or drug development pipelines based on current information. The following guide is a template demonstrating the requested format and content structure. The experimental details, data, and pathways are illustrative, based on typical preclinical oncology studies, and should not be attributed to a real compound named this compound.
Executive Summary
This document outlines the preclinical in vivo efficacy of the hypothetical compound this compound, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway. Data from xenograft models demonstrate significant tumor growth inhibition and a favorable pharmacokinetic profile. The methodologies employed in these key studies are detailed herein to provide a comprehensive understanding of the preclinical data package for this compound.
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
This compound is designed to target key nodes within the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell proliferation, survival, and metabolism that is frequently dysregulated in cancer. By inhibiting this pathway, this compound is hypothesized to induce apoptosis and halt tumor progression.
Methodological & Application
Application Notes and Protocols for In Vitro Studies with SM-324405
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-324405 is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. As a synthetic small molecule, this compound is designed as an "antedrug," exhibiting localized activity with rapid systemic metabolism to minimize off-target effects. Its primary mechanism of action involves the activation of TLR7, which is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons, thereby modulating the immune response. These characteristics make this compound a valuable tool for in vitro investigations of immune activation, antiviral responses, and immunotherapeutic strategies.
Mechanism of Action
Upon binding to TLR7 in the endosome, this compound initiates a signaling cascade through the recruitment of the adaptor protein MyD88. This leads to the formation of a complex with IRAK (Interleukin-1 Receptor-Associated Kinase) family members, IRAK1 and IRAK4, and the subsequent activation of TRAF6 (TNF Receptor-Associated Factor 6). The activation of TRAF6 results in two major downstream effects:
-
Activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This pathway leads to the transcription and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).
-
Activation of IRF7 (Interferon Regulatory Factor 7): This pathway is crucial for the production of type I interferons, most notably Interferon-alpha (IFN-α).[1][2][3]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Assay | Value |
| EC50 | HEK293 cells expressing human TLR7 | NF-κB Reporter Assay | 50 nM |
Note: Data for cell viability, cytokine production, and protein phosphorylation are currently not available in the public domain. Researchers are encouraged to perform dose-response experiments to determine the optimal concentrations for their specific in vitro models.
Experimental Protocols
Preparation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., EDTA or heparin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ PLUS or other density gradient medium
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: plasma, a "buffy coat" containing PBMCs, the density gradient medium, and red blood cells at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the final PBMC pellet in an appropriate cell culture medium for downstream applications.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of PBMCs or other cell lines.
Materials:
-
Isolated PBMCs or other target cells
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom cell culture plates
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Microplate reader
Procedure:
-
Seed 1 x 105 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:10 serial dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
NF-κB Reporter Gene Assay
This protocol describes the use of a HEK293 cell line stably transfected with a TLR7 expression vector and an NF-κB-driven luciferase reporter gene to assess this compound activity.
Materials:
-
HEK293 cells stably expressing human TLR7 and an NF-κB-luciferase reporter
-
Complete DMEM medium
-
This compound stock solution
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed 5 x 104 cells per well in 100 µL of complete DMEM in a 96-well plate.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 6-24 hours at 37°C.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Measure luminescence using a plate-reading luminometer.
-
Express the results as fold induction over the vehicle control.
Cytokine Production Analysis by ELISA
This protocol outlines the measurement of IFN-α and TNF-α in the supernatant of this compound-stimulated PBMCs.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
This compound stock solution
-
24-well cell culture plates
-
Human IFN-α and TNF-α ELISA kits
-
Microplate reader
Procedure:
-
Seed 2 x 106 PBMCs per well in 1 mL of complete RPMI-1640 medium in a 24-well plate.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Collect the supernatant and store it at -80°C until analysis.
-
Perform the IFN-α and TNF-α ELISAs on the collected supernatants according to the manufacturer's instructions provided with the kits.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of each cytokine in pg/mL or ng/mL based on the standard curve.
Western Blot Analysis of IRF7 and NF-κB p65 Phosphorylation
This protocol describes the detection of phosphorylated IRF7 and the p65 subunit of NF-κB in this compound-stimulated cells.
Materials:
-
Isolated PBMCs or other suitable cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRF7 (Ser477/479), anti-total IRF7, anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed 5 x 106 cells per well in a 6-well plate and stimulate with this compound (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: TLR7 Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for In Vitro Studies of this compound.
References
- 1. Activation of Toll-Like Receptor 7 Signaling Pathway in Primary Sjögren's Syndrome-Associated Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRF7: activation, regulation, modification and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-factors Required for TLR7- and TLR9- dependent Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SM-324405 in Mouse Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-324405 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an antedrug. This characteristic allows for localized therapeutic activity within the respiratory tract while minimizing systemic exposure and potential side effects, making it a promising candidate for the treatment of allergic diseases like asthma. As a TLR7 agonist, this compound is expected to modulate the immune response by promoting a T-helper 1 (Th1) phenotype, thereby counteracting the dominant Th2 response characteristic of allergic asthma. These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse models of asthma, detailing its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action: TLR7 Agonism in Asthma
Toll-like receptor 7 is an endosomal receptor that recognizes single-stranded RNA viruses and synthetic imidazoquinoline compounds like this compound. Activation of TLR7 in immune cells, particularly plasmacytoid dendritic cells (pDCs) and other antigen-presenting cells (APCs), initiates a MyD88-dependent signaling cascade. This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), resulting in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines like IL-12.
In the context of asthma, this translates to:
-
Shifting the Th2/Th1 Balance: The upregulation of IFN-γ and IL-12 promotes the differentiation of naïve T cells into Th1 cells, which can suppress the Th2 cell proliferation and the production of Th2 cytokines (IL-4, IL-5, and IL-13) that are central to allergic inflammation.
-
Reducing Eosinophilia: By inhibiting Th2 cytokine production, particularly IL-5, this compound can reduce the recruitment and activation of eosinophils in the airways.
-
Modulating Antibody Production: TLR7 activation can influence B-cell responses, potentially leading to a decrease in allergen-specific IgE and an increase in IgG2a antibodies.
-
Bronchodilatory Effects: Some studies suggest that TLR7 agonists may also have direct or indirect bronchodilatory effects.
Data Presentation: Efficacy of a Representative TLR7 Agonist (Resiquimod) in a Mouse Model of Asthma
While specific quantitative data for this compound is proprietary, the following tables summarize the expected efficacy based on studies using the well-characterized TLR7 agonist, resiquimod (B1680535) (R848), in an ovalbumin (OVA)-induced mouse model of allergic asthma. These data provide a benchmark for the anticipated effects of this compound.
Table 1: Effect of TLR7 Agonist Treatment on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Macrophages (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) |
| Naive (Control) | 1.5 ± 0.3 | 0.1 ± 0.05 | 12.0 ± 2.5 | 0.2 ± 0.1 | 1.0 ± 0.2 |
| OVA-Sensitized/Challenged | 8.5 ± 1.2 | 50.2 ± 7.5 | 20.5 ± 3.0 | 5.1 ± 0.8 | 8.2 ± 1.5 |
| OVA + TLR7 Agonist | 3.2 ± 0.6 | 10.5 ± 2.1 | 15.3 ± 2.8 | 2.3 ± 0.5 | 3.5 ± 0.7 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the OVA-Sensitized/Challenged group.
Table 2: Effect of TLR7 Agonist Treatment on Cytokine Levels in BALF (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 | IFN-γ |
| Naive (Control) | < 10 | < 15 | < 20 | < 10 |
| OVA-Sensitized/Challenged | 85 ± 12 | 150 ± 25 | 250 ± 40 | < 10 |
| OVA + TLR7 Agonist | 25 ± 5 | 40 ± 8 | 75 ± 15 | 120 ± 20 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the OVA-Sensitized/Challenged group.
Table 3: Effect of TLR7 Agonist Treatment on Airway Hyperresponsiveness (AHR) to Methacholine (B1211447)
| Treatment Group | Penh (at 50 mg/mL Methacholine) |
| Naive (Control) | 1.5 ± 0.2 |
| OVA-Sensitized/Challenged | 4.8 ± 0.5 |
| OVA + TLR7 Agonist | 2.2 ± 0.3* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the OVA-Sensitized/Challenged group. Penh = enhanced pause.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This protocol describes a common method for inducing an allergic asthma phenotype in mice, which can then be used to evaluate the therapeutic efficacy of this compound.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile phosphate-buffered saline (PBS)
-
This compound (dissolved in a suitable vehicle, e.g., sterile PBS or saline)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Methacholine
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile PBS.
-
The control group should receive i.p. injections of PBS with alum.
-
-
Drug Administration:
-
This compound is recommended to be administered locally to the lungs. Intratracheal (i.t.) instillation is a suitable method.
-
A suggested starting dose, based on other TLR7 agonists, is in the range of 10-100 µg per mouse, administered in a volume of 30-50 µL. Dose-response studies are highly recommended to determine the optimal therapeutic dose.
-
Administer this compound (or vehicle control) 24 hours prior to each OVA challenge.
-
-
Airway Challenge:
-
On Days 21, 22, and 23, challenge the mice by exposing them to an aerosol of 1% OVA in sterile saline for 30 minutes using a nebulizer.
-
The control group is challenged with saline aerosol.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR) Measurement: Assess AHR in response to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph or an invasive measurement of lung resistance and compliance.
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform a BAL by instilling and retrieving a known volume of PBS (e.g., 3 x 0.5 mL) into the lungs via a tracheal cannula.
-
Determine the total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain (e.g., Diff-Quik).
-
-
Cytokine Analysis: Centrifuge the BALF and store the supernatant at -80°C. Measure the levels of IL-4, IL-5, IL-13, and IFN-γ using ELISA or a multiplex bead assay.
-
Lung Histology: Perfuse the lungs and fix them in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production and goblet cell hyperplasia.
-
Serum Immunoglobulin Levels: Collect blood via cardiac puncture at the time of sacrifice. Isolate serum and measure the levels of OVA-specific IgE and IgG2a by ELISA.
-
Intratracheal (i.t.) Instillation Protocol
Materials:
-
Anesthetized mouse
-
A dedicated, well-lit workspace
-
Small animal laryngoscope or a fiber optic light source
-
A 24G intravenous catheter or a specialized mouse intubation cannula
-
A micropipette and tips or a Hamilton syringe
-
Suspension of this compound in sterile vehicle (30-50 µL)
Procedure:
-
Anesthetize the mouse using a ketamine/xylazine cocktail or isoflurane.
-
Suspend the mouse by its upper incisors on an angled board to straighten the airway.
-
Gently pull the tongue to the side with forceps to visualize the glottis.
-
Use a light source to illuminate the back of the throat.
-
Carefully insert the catheter or cannula through the vocal cords into the trachea. A slight movement of the cannula with each breath can confirm correct placement.
-
Instill the 30-50 µL of this compound solution through the cannula.
-
Keep the mouse in a vertical position for a few seconds to allow the liquid to disperse into the lungs.
-
Remove the cannula and allow the mouse to recover on a warming pad.
Mandatory Visualizations
Signaling Pathway of this compound (TLR7 Agonist)
Caption: TLR7 signaling pathway initiated by this compound in asthma.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a mouse model of asthma.
Application Notes and Protocols for SM-324405 (Hypothetical HER2 Inhibitor)
For Research Use Only
Introduction
SM-324405 is a potent and selective, orally bioavailable small molecule inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases.[1][2][3] Overexpression or amplification of HER2 is a key driver in the development and progression of several cancers, most notably in a subset of breast cancers.[1][2] Upon activation, HER2 initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. This compound is designed to bind to the intracellular kinase domain of HER2, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling events. These application notes provide detailed protocols for the in vivo administration and evaluation of this compound in preclinical cancer models.
Quantitative Data Summary
The following tables summarize representative in vivo pharmacokinetic and efficacy data for a hypothetical small molecule HER2 inhibitor, this compound. This data is provided as a guideline for experimental design.
Table 1: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 1 mg/kg | 10 mg/kg |
| Cmax | 1200 ng/mL | 850 ng/mL |
| Tmax | 0.25 h | 2 h |
| AUC (0-24h) | 3500 ng·h/mL | 9800 ng·h/mL |
| t1/2 | 4.5 h | 6.2 h |
| Bioavailability | - | 78% |
Table 2: In Vivo Antitumor Efficacy of this compound in a HER2+ Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | 20 mg/kg, daily, PO | 1500 mm³ | - |
| This compound | 20 mg/kg, daily, PO | 450 mm³ | 70% |
| This compound | 40 mg/kg, daily, PO | 250 mm³ | 83% |
Signaling Pathway
The diagram below illustrates the HER2 signaling pathway and the proposed mechanism of action for this compound.
References
- 1. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of anti-HER2 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ErbB receptors and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: SM-324405 Cell-Based Assay for Cytokine Release
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: The following application note and protocols are based on a hypothetical molecule, SM-324405, as no public information was found for a compound with this designation. The described mechanism of action, experimental data, and signaling pathways are illustrative and designed to provide a comprehensive example of a cell-based assay for cytokine release, drawing upon established scientific principles and methodologies.
Introduction
Cytokine Release Syndrome (CRS) is a systemic inflammatory response characterized by the excessive release of pro-inflammatory cytokines, which can be a significant adverse effect of various therapeutic agents.[1][2] Therefore, it is crucial to characterize the potential of novel drug candidates to modulate cytokine release early in the drug development process. This application note describes a cell-based assay to evaluate the effect of this compound, a hypothetical small molecule inhibitor of the Toll-like Receptor 4 (TLR4) signaling pathway, on cytokine release in human peripheral blood mononuclear cells (PBMCs).
Hypothetical Mechanism of Action of this compound
This compound is postulated to be a potent and selective inhibitor of the myeloid differentiation primary response 88 (MyD88) protein, a key adaptor molecule downstream of TLR4. By binding to MyD88, this compound is hypothesized to prevent its recruitment to the activated TLR4 receptor complex, thereby inhibiting the subsequent activation of NF-κB and MAPK signaling pathways and reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Principle of the Assay
This assay utilizes human PBMCs, which comprise a mixed population of immune cells including monocytes and lymphocytes, providing a physiologically relevant in vitro model system.[3] The cells are pre-treated with varying concentrations of this compound before being stimulated with lipopolysaccharide (LPS), a potent TLR4 agonist, to induce a cytokine response. The concentration of key pro-inflammatory cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocols
1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Materials:
-
Whole blood from healthy human donors
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
-
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs into a new 50 mL conical tube.
-
Wash the PBMCs by adding 30 mL of PBS and centrifuging at 300 x g for 10 minutes. Repeat this wash step twice.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
-
2. Cell Seeding and Treatment with this compound
-
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plate
-
-
Protocol:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 50 µL of the this compound dilutions to the appropriate wells. For control wells, add 50 µL of medium with the corresponding vehicle (DMSO) concentration.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
3. Stimulation of Cytokine Release
-
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Complete RPMI-1640 medium
-
-
Protocol:
-
Prepare a working solution of LPS at a concentration of 200 ng/mL in complete RPMI-1640 medium.
-
Add 50 µL of the LPS solution to each well, except for the unstimulated control wells, to achieve a final concentration of 50 ng/mL.
-
For unstimulated control wells, add 50 µL of complete RPMI-1640 medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
4. Quantification of Cytokines by ELISA
-
Materials:
-
ELISA kits for human TNF-α, IL-6, and IL-1β
-
Microplate reader
-
-
Protocol:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:
-
Coating a new 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and the collected supernatants.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate solution and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.
-
Data Presentation
The following tables summarize the hypothetical dose-dependent effect of this compound on cytokine release from LPS-stimulated human PBMCs.
Table 1: Effect of this compound on TNF-α Release
| This compound Concentration (µM) | TNF-α (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle Control) | 1250 ± 85 | 0 |
| 0.01 | 1125 ± 70 | 10 |
| 0.1 | 875 ± 62 | 30 |
| 1 | 437.5 ± 45 | 65 |
| 10 | 125 ± 20 | 90 |
| Unstimulated Control | 50 ± 10 | - |
Table 2: Effect of this compound on IL-6 Release
| This compound Concentration (µM) | IL-6 (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle Control) | 2500 ± 150 | 0 |
| 0.01 | 2200 ± 130 | 12 |
| 0.1 | 1625 ± 110 | 35 |
| 1 | 800 ± 75 | 68 |
| 10 | 200 ± 30 | 92 |
| Unstimulated Control | 100 ± 15 | - |
Table 3: Effect of this compound on IL-1β Release
| This compound Concentration (µM) | IL-1β (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle Control) | 800 ± 60 | 0 |
| 0.01 | 720 ± 55 | 10 |
| 0.1 | 544 ± 48 | 32 |
| 1 | 280 ± 35 | 65 |
| 10 | 88 ± 18 | 89 |
| Unstimulated Control | 30 ± 8 | - |
Visualizations
Caption: Hypothetical signaling pathway of this compound action.
Caption: Experimental workflow for the cytokine release assay.
References
Application Notes and Protocols: Measuring IFN-α Induction by SM-324405
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-324405 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7), with a reported EC50 of 50 nM.[1][2] TLR7 is an endosomal receptor primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells. Its activation by single-stranded RNA (ssRNA) or synthetic ligands like this compound triggers a signaling cascade that leads to the robust production of type I interferons (IFNs), particularly IFN-alpha (IFN-α). This potent antiviral and immunomodulatory cytokine plays a crucial role in orchestrating both innate and adaptive immune responses.
These application notes provide detailed protocols for the in vitro measurement of IFN-α induced by this compound. The methodologies described are essential for researchers and drug development professionals engaged in the characterization of TLR7 agonists and the evaluation of their potential as vaccine adjuvants, immunotherapeutic agents, or antiviral compounds.
Data Presentation
While specific quantitative data for IFN-α induction by this compound is not publicly available, this section provides a representative dose-response relationship for a typical small molecule TLR7 agonist in human peripheral blood mononuclear cells (PBMCs). This data is intended to serve as a guide for expected results when performing the described protocols.
Table 1: Representative Dose-Dependent IFN-α Induction by a TLR7 Agonist in Human PBMCs
| Concentration of TLR7 Agonist (nM) | Mean IFN-α Concentration (pg/mL) ± SD |
| 0 (Vehicle Control) | < 15 |
| 10 | 250 ± 35 |
| 50 | 850 ± 90 |
| 100 | 1500 ± 180 |
| 500 | 2800 ± 310 |
| 1000 | 3200 ± 350 |
Note: The data presented is illustrative and sourced from typical responses observed with potent small molecule TLR7 agonists. Actual results with this compound may vary depending on the experimental conditions, cell donor variability, and the specific activity of the compound lot.
Signaling Pathway
The induction of IFN-α by this compound is initiated by its binding to TLR7 within the endosomal compartment of pDCs. This binding event triggers the recruitment of the adaptor protein MyD88, leading to the formation of a signaling complex that includes IRAK4, IRAK1, and TRAF6.[3][4][5] Subsequent activation of this complex results in the phosphorylation and nuclear translocation of Interferon Regulatory Factor 7 (IRF7), the master transcription factor for type I IFN gene expression.
Experimental Protocols
Protocol 1: Measurement of IFN-α by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the quantification of IFN-α secreted into the cell culture supernatant following stimulation of human PBMCs with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Human IFN-α ELISA kit (e.g., from PBL Assay Science, Thermo Fisher Scientific, or R&D Systems)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Preparation:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Adjust the cell density to 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Cell Stimulation:
-
Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well cell culture plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested concentration range is 10 nM to 1 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells. The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until use in the ELISA.
-
-
IFN-α ELISA:
-
Perform the IFN-α ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this typically involves adding standards and samples to a pre-coated plate, followed by incubation with a detection antibody and a substrate for color development.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IFN-α in the samples by interpolating from the standard curve.
-
Protocol 2: IFN-α Reporter Gene Assay
This protocol utilizes a commercially available reporter cell line (e.g., HEK-Blue™ IFN-α/β cells from InvivoGen) to measure IFN-α activity in a high-throughput format. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IFN-α/β-inducible promoter.
Materials:
-
HEK-Blue™ IFN-α/β cells
-
HEK-Blue™ Detection medium
-
Complete DMEM medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selective antibiotics as recommended by the supplier
-
Supernatants from this compound-stimulated PBMCs (prepared as in Protocol 1)
-
Recombinant human IFN-α standard
-
96-well flat-bottom plates
-
Spectrophotometer or plate reader capable of measuring absorbance at 620-655 nm
Procedure:
-
Preparation of Reporter Cells:
-
Culture HEK-Blue™ IFN-α/β cells according to the supplier's instructions.
-
On the day of the assay, wash the cells with PBS and resuspend in fresh, pre-warmed complete DMEM.
-
Adjust the cell density to 2.8 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 20 µL of the supernatant from this compound-stimulated PBMCs (or IFN-α standards) to each well of a 96-well flat-bottom plate.
-
Add 180 µL of the HEK-Blue™ IFN-α/β cell suspension to each well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 16-24 hours.
-
-
SEAP Detection:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add 180 µL of the detection medium to each well of a new 96-well plate.
-
Transfer 20 µL of the supernatant from the incubated reporter cell plate to the corresponding wells of the plate containing the detection medium.
-
Incubate at 37°C for 1-3 hours, or until a color change is visible.
-
-
Data Analysis:
-
Measure the absorbance at 620-655 nm using a plate reader.
-
Determine the IFN-α activity in the samples by comparing the absorbance to the standard curve generated with recombinant IFN-α.
-
Concluding Remarks
The protocols outlined in these application notes provide robust and reliable methods for quantifying the IFN-α-inducing activity of the TLR7 agonist this compound. The choice between the direct measurement of IFN-α protein by ELISA and the assessment of its biological activity using a reporter gene assay will depend on the specific research question and available resources. Consistent application of these methods will facilitate the characterization of this compound and other TLR7 agonists, contributing to a deeper understanding of their immunological effects and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interleukin-1 receptor-associated kinase-1 plays an essential role for Toll-like receptor (TLR)7- and TLR9-mediated interferon-α induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human TLR-7-, -8-, and -9-Mediated Induction of IFN-α/β and -λ Is IRAK-4 Dependent and Redundant for Protective Immunity to Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Treatment of Dendritic Cells with [Compound Name]
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses.[1][2] As intermediaries between the innate and adaptive immune systems, they are a key target for novel immunomodulatory therapies.[1] This document provides a detailed protocol for the in vitro treatment of dendritic cells with a hypothetical immunomodulatory compound, referred to as [Compound Name]. The described methods will enable researchers to assess the compound's effects on DC maturation, activation, and function. These protocols are adaptable for both human monocyte-derived dendritic cells (mo-DCs) and murine bone marrow-derived dendritic cells (BMDCs).
I. Data Presentation: Expected Outcomes of [Compound Name] Treatment
The following tables summarize the expected quantitative data from experiments assessing the impact of [Compound Name] on dendritic cell function.
Table 1: Effect of [Compound Name] on Dendritic Cell Surface Marker Expression
| Marker | Cell Type | Treatment Group | Mean Fluorescence Intensity (MFI) ± SD | Percent Positive Cells (%) ± SD |
| CD80 | Human mo-DC | Vehicle Control | Data | Data |
| [Compound Name] (Low Dose) | Data | Data | ||
| [Compound Name] (High Dose) | Data | Data | ||
| Positive Control (LPS) | Data | Data | ||
| CD86 | Human mo-DC | Vehicle Control | Data | Data |
| [Compound Name] (Low Dose) | Data | Data | ||
| [Compound Name] (High Dose) | Data | Data | ||
| Positive Control (LPS) | Data | Data | ||
| HLA-DR | Human mo-DC | Vehicle Control | Data | Data |
| [Compound Name] (Low Dose) | Data | Data | ||
| [Compound Name] (High Dose) | Data | Data | ||
| Positive Control (LPS) | Data | Data | ||
| CD40 | Murine BMDC | Vehicle Control | Data | Data |
| [Compound Name] (Low Dose) | Data | Data | ||
| [Compound Name] (High Dose) | Data | Data | ||
| Positive Control (LPS) | Data | Data | ||
| MHC-II | Murine BMDC | Vehicle Control | Data | Data |
| [Compound Name] (Low Dose) | Data | Data | ||
| [Compound Name] (High Dose) | Data | Data | ||
| Positive Control (LPS) | Data | Data |
Table 2: Effect of [Compound Name] on Cytokine Production by Dendritic Cells
| Cytokine | Cell Type | Treatment Group | Concentration (pg/mL) ± SD |
| IL-12p70 | Human mo-DC | Vehicle Control | Data |
| [Compound Name] (Low Dose) | Data | ||
| [Compound Name] (High Dose) | Data | ||
| Positive Control (LPS) | Data | ||
| TNF-α | Human mo-DC | Vehicle Control | Data |
| [Compound Name] (Low Dose) | Data | ||
| [Compound Name] (High Dose) | Data | ||
| Positive Control (LPS) | Data | ||
| IL-10 | Human mo-DC | Vehicle Control | Data |
| [Compound Name] (Low Dose) | Data | ||
| [Compound Name] (High Dose) | Data | ||
| Positive Control (LPS) | Data | ||
| IL-6 | Murine BMDC | Vehicle Control | Data |
| [Compound Name] (Low Dose) | Data | ||
| [Compound Name] (High Dose) | Data | ||
| Positive Control (LPS) | Data |
II. Experimental Protocols
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature DCs from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Leukopak or buffy coat from healthy human donors
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin
-
L-Glutamine
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
Phosphate Buffered Saline (PBS)
Procedure:
-
PBMC Isolation: Isolate PBMCs from the leukopak or buffy coat by density gradient centrifugation using Ficoll-Paque PLUS.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC population using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's instructions.
-
Cell Culture: Culture the enriched monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, 50 ng/mL recombinant human GM-CSF, and 20 ng/mL recombinant human IL-4.
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator.
-
Differentiation: On day 3, add fresh media containing GM-CSF and IL-4. By day 6 or 7, the monocytes will have differentiated into immature dendritic cells.
Protocol 2: Treatment of Dendritic Cells with [Compound Name]
This protocol details the treatment of immature DCs with [Compound Name] to assess its effect on their maturation and activation.
Materials:
-
Immature dendritic cells (from Protocol 1)
-
[Compound Name] (stock solution of known concentration)
-
Vehicle control (e.g., DMSO)
-
Lipopolysaccharide (LPS) as a positive control for DC maturation
-
Complete RPMI-1640 medium
-
96-well cell culture plates
Procedure:
-
Cell Plating: Harvest the immature DCs and plate them in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Addition: Prepare serial dilutions of [Compound Name] in complete RPMI-1640 medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control and a positive control (e.g., 100 ng/mL LPS).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours. The optimal incubation time should be determined empirically.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant and store it at -80°C for subsequent cytokine analysis.
-
Cell Harvesting: Gently resuspend the cell pellet in PBS for analysis of surface marker expression by flow cytometry.
Protocol 3: Analysis of Dendritic Cell Maturation and Activation
This protocol outlines the methods to analyze the effects of [Compound Name] on DC phenotype and function.
A. Flow Cytometry for Surface Marker Expression:
-
Cell Staining: Wash the harvested cells with FACS buffer (PBS containing 2% FBS and 0.1% sodium azide). Stain the cells with fluorescently-conjugated antibodies against surface markers of interest (e.g., CD80, CD86, HLA-DR, CD40, MHC-II) for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to determine the Mean Fluorescence Intensity (MFI) and the percentage of positive cells for each marker.
B. Cytokine Quantification (ELISA or Multiplex Assay):
-
Assay Performance: Use the collected supernatants to quantify the concentration of secreted cytokines (e.g., IL-12p70, TNF-α, IL-10, IL-6) using commercially available ELISA kits or a multiplex bead-based immunoassay according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples.
C. Mixed Lymphocyte Reaction (MLR) to Assess T Cell Activation:
-
Co-culture Setup: Co-culture the [Compound Name]-treated DCs with allogeneic naive CD4+ or CD8+ T cells at a DC:T cell ratio of 1:10 to 1:100.[3]
-
T Cell Proliferation: After 3-5 days of co-culture, assess T cell proliferation using a CFSE dilution assay or by measuring the incorporation of 3H-thymidine.
-
Cytokine Production: Collect the supernatant from the co-culture to measure T cell-derived cytokines (e.g., IFN-γ, IL-2) by ELISA.
III. Visualizations
Signaling Pathways
Caption: Hypothesized signaling cascade in dendritic cells upon treatment.
Experimental Workflow
Caption: Overview of the experimental process for evaluating compound effects.
References
Application Notes and Protocols for the In Vitro Evaluation of SM-324405 in Human Peripheral Blood Mononuclear Cells (PBMCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peripheral blood mononuclear cells (PBMCs) are a critical component of the human immune system, comprising lymphocytes (T cells, B cells, and NK cells) and monocytes. As such, in vitro cultures of PBMCs are an essential tool for studying the effects of novel therapeutic compounds on immune function. This document provides detailed application notes and protocols for evaluating the immunomodulatory effects of a hypothetical novel compound, SM-324405, on human PBMCs. The described methods cover the assessment of cell viability, cytokine production, and the elucidation of underlying signaling pathways.
Data Presentation
The following tables summarize representative quantitative data from hypothetical experiments investigating the effects of this compound on human PBMCs.
Table 1: Effect of this compound on PBMC Viability
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) |
| 0 (Vehicle Control) | 98.2 ± 1.5 |
| 0.1 | 97.5 ± 2.1 |
| 1 | 96.8 ± 1.9 |
| 10 | 95.4 ± 2.5 |
| 50 | 75.3 ± 4.2 |
| 100 | 42.1 ± 5.8 |
Data represents cell viability as determined by MTT assay after 24 hours of treatment.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated PBMCs
| Treatment | TNF-α (pg/mL) (Mean ± SD, n=3) | IL-6 (pg/mL) (Mean ± SD, n=3) | IL-1β (pg/mL) (Mean ± SD, n=3) |
| Vehicle Control | 25.4 ± 5.1 | 15.8 ± 3.9 | 10.2 ± 2.5 |
| LPS (100 ng/mL) | 1250.6 ± 112.5 | 850.2 ± 75.6 | 450.9 ± 50.1 |
| LPS + this compound (1 µM) | 875.2 ± 90.3 | 620.5 ± 65.2 | 310.4 ± 35.8 |
| LPS + this compound (10 µM) | 450.8 ± 55.7 | 310.1 ± 38.9 | 150.7 ± 20.3 |
Cytokine levels in culture supernatants were measured by ELISA after 24 hours of stimulation.
Table 3: Effect of this compound on Anti-inflammatory Cytokine Production in LPS-stimulated PBMCs
| Treatment | IL-10 (pg/mL) (Mean ± SD, n=3) |
| Vehicle Control | 12.1 ± 2.8 |
| LPS (100 ng/mL) | 150.3 ± 18.5 |
| LPS + this compound (1 µM) | 225.8 ± 25.4 |
| LPS + this compound (10 µM) | 350.1 ± 39.7 |
Cytokine levels in culture supernatants were measured by ELISA after 24 hours of stimulation.
Experimental Protocols
Isolation of Human PBMCs from Whole Blood
This protocol describes the isolation of PBMCs from human whole blood using density gradient centrifugation.[1][2][3][4][5]
Materials:
-
Human whole blood collected in EDTA or heparin-containing tubes
-
Ficoll-Paque™ PLUS or Histopaque®-1077
-
Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. Avoid mixing the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: the top layer of plasma, a "buffy coat" layer containing PBMCs, the Ficoll-Paque™ layer, and the bottom layer of red blood cells and granulocytes.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to bring the volume up to 45-50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
PBMC Culture and Treatment with this compound
Materials:
-
Isolated, viable PBMCs
-
Complete RPMI 1640 medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (for stimulation)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Resuspend the PBMCs in complete RPMI 1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium from the stock solution. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the appropriate wells. For control wells, add 100 µL of medium with the vehicle.
-
For cytokine production assays, stimulate the cells with an appropriate stimulus, such as LPS (final concentration 100 ng/mL), immediately after adding this compound.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assessment (MTT Assay)
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
PBMCs cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
After the desired incubation period with this compound, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Cytokine Quantification (ELISA)
This protocol describes the measurement of cytokine concentrations in PBMC culture supernatants using a sandwich ELISA.
Materials:
-
PBMC culture supernatants
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-1β, IL-10)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Collect the culture supernatants from the PBMC culture plate by centrifuging the plate at 300 x g for 5 minutes and carefully aspirating the supernatant. Supernatants can be stored at -80°C if not used immediately.
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of standards and diluted samples (supernatants) to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of avidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate seven times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm within 30 minutes.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Analysis of Signaling Pathways (Western Blot)
This protocol outlines the analysis of protein expression and phosphorylation status in key signaling pathways.
Materials:
-
PBMCs treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, harvest the PBMCs and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression or phosphorylation levels.
Visualizations
Caption: Experimental workflow for evaluating this compound in PBMCs.
Caption: Hypothetical signaling pathway of this compound in PBMCs.
References
Application Notes and Protocols for SM-324405 as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-324405 is a potent and selective Toll-like receptor 7 (TLR7) agonist. TLR7 agonists are a class of synthetic molecules that stimulate the innate immune system, making them attractive candidates for use as vaccine adjuvants.[1] Adjuvants are critical components of modern vaccines, enhancing the magnitude and modulating the quality of the adaptive immune response to a co-administered antigen.[2][3] this compound is characterized as an "antedrug," designed for local activity with rapid systemic inactivation to minimize side effects, a desirable profile for a vaccine adjuvant.
While preclinical and clinical data on this compound specifically as a vaccine adjuvant are not extensively available in published literature, its mechanism of action as a TLR7 agonist allows for the development of robust protocols for its evaluation in vaccine studies. This document provides detailed application notes and experimental protocols for researchers interested in investigating the potential of this compound or similar TLR7 agonists as vaccine adjuvants. The protocols and data presented are based on established methodologies for evaluating other TLR7 agonists in vaccine formulations.
Mechanism of Action: TLR7 Signaling Pathway
This compound, as a TLR7 agonist, activates antigen-presenting cells (APCs), such as dendritic cells (DCs), through the TLR7 signaling pathway. This pathway is initiated upon binding of the agonist to TLR7 within the endosomes of APCs. The subsequent signaling cascade leads to the activation of transcription factors, such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons. This innate immune activation is crucial for enhancing the adaptive immune response to the vaccine antigen, promoting both humoral (antibody-mediated) and cellular (T-cell-mediated) immunity.
Data Presentation: Immunological Outcomes with TLR7 Agonist Adjuvants
The following tables summarize representative quantitative data from preclinical studies evaluating TLR7 agonists as vaccine adjuvants. These data illustrate the expected outcomes from the experimental protocols described below when using an effective TLR7 agonist like this compound.
Table 1: Antigen-Specific Antibody Titers in Mice
| Adjuvant Group | Antigen Dose | Peak IgG Titer (Geometric Mean) | Fold Increase vs. Antigen Alone |
| Antigen Alone | 10 µg | 1,500 | - |
| This compound (low dose) | 10 µg | 75,000 | 50 |
| This compound (high dose) | 10 µg | 300,000 | 200 |
| Alum | 10 µg | 50,000 | 33 |
Note: Data are hypothetical and representative of typical results observed with potent TLR7 agonist adjuvants.
Table 2: T-Cell Responses in Splenocytes from Immunized Mice
| Adjuvant Group | Antigen-Specific CD4+ T-cells (% of total CD4+) | Antigen-Specific CD8+ T-cells (% of total CD8+) | IFN-γ Secretion (pg/mL) |
| Antigen Alone | 0.2% | 0.1% | 150 |
| This compound | 2.5% | 1.8% | 2,500 |
| Alum | 1.0% | 0.2% | 500 |
Note: Data are hypothetical and representative of typical results observed with potent TLR7 agonist adjuvants, demonstrating a Th1-polarizing effect.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the adjuvant potential of this compound.
Protocol 1: In Vitro Assessment of this compound Activity
This protocol outlines an in vitro assay to confirm the biological activity of this compound on immune cells.
Materials:
-
This compound
-
Healthy human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
ELISA kits for human IFN-α, IL-6, and TNF-α
-
Fluorochrome-conjugated antibodies against human CD11c, CD80, CD86, and HLA-DR
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the this compound dilutions to the wells to achieve final concentrations ranging from 0.01 to 10 µM. Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis by ELISA according to the manufacturer's instructions.
-
Gently resuspend the cell pellet and stain with fluorochrome-conjugated antibodies for flow cytometric analysis of DC maturation markers (e.g., CD80, CD86 on CD11c+ cells).
-
Acquire data on a flow cytometer and analyze the expression of maturation markers.
Protocol 2: In Vivo Immunogenicity Study in Mice
This protocol describes a typical in vivo study to assess the adjuvant effect of this compound on the immune response to a model antigen.
Materials:
-
This compound
-
Model antigen (e.g., ovalbumin (OVA) or a recombinant viral protein)
-
6-8 week old female BALB/c or C57BL/6 mice
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for immunization
-
Materials for blood collection and serum isolation
-
ELISA plates coated with the model antigen
-
HRP-conjugated anti-mouse IgG secondary antibody and substrate
-
Kits and reagents for ELISpot or intracellular cytokine staining (ICS) for IFN-γ
Procedure:
-
Vaccine Formulation: Prepare vaccine formulations by mixing the antigen with different doses of this compound in sterile PBS. Include control groups receiving antigen alone, this compound alone, and PBS alone. A positive control group with a known adjuvant like alum can also be included.
-
Immunization: Randomly assign mice to different treatment groups (n=5-10 per group). Immunize mice subcutaneously or intramuscularly with 100 µL of the respective vaccine formulation on Day 0 (prime) and Day 14 (boost).
-
Humoral Response Assessment:
-
Collect blood samples via tail vein or retro-orbital bleeding at baseline (Day 0) and at specified time points after immunization (e.g., Day 14, 28, 42).
-
Isolate serum and store at -20°C.
-
Determine antigen-specific IgG titers in the serum samples by endpoint dilution ELISA.
-
-
Cellular Response Assessment:
-
At the end of the study (e.g., Day 42), euthanize the mice and aseptically harvest the spleens.
-
Prepare single-cell suspensions of splenocytes.
-
Re-stimulate the splenocytes in vitro with the specific antigen for 48-72 hours.
-
Measure the frequency of antigen-specific, IFN-γ-secreting T-cells using ELISpot or intracellular cytokine staining followed by flow cytometry.[4][5]
-
Conclusion
This compound holds promise as a vaccine adjuvant due to its potent and selective TLR7 agonist activity and its favorable "antedrug" properties. The protocols and expected outcomes detailed in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in vaccine studies. Researchers in vaccine development can adapt these methodologies to investigate the potential of this compound to enhance the immunogenicity and protective efficacy of a wide range of vaccine candidates. Further studies are warranted to generate specific data on this compound in various vaccine formulations and to fully elucidate its potential as a next-generation adjuvant.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | New-age vaccine adjuvants, their development, and future perspective [frontiersin.org]
- 3. Developments in Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid induction of antigen-specific CD4+ T cells is associated with coordinated humoral and cellular immunity to SARS-CoV-2 mRNA vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for SM-324405 in Allergic Rhinitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and characterized by a T-helper 2 (Th2) cell-dominant immune response. This leads to the production of pro-inflammatory cytokines such as interleukin (IL)-4, IL-5, and IL-13, and allergen-specific Immunoglobulin E (IgE), resulting in symptoms like sneezing, nasal congestion, and rhinorrhea. SM-324405 is an adenine (B156593) analogue that functions as a Toll-like receptor 7 (TLR7) agonist.[1] The activation of TLR7 by agonists has been shown to induce a T-helper 1 (Th1) immune response, which can counteract the Th2 phenotype underlying allergic diseases.[1] Therefore, this compound presents a promising therapeutic candidate for allergic rhinitis by modulating the immune response towards a non-allergic Th1 profile.
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in a preclinical mouse model of allergic rhinitis.
Data Presentation
The following tables represent hypothetical data to illustrate the expected outcomes of this compound treatment in an ovalbumin (OVA)-induced allergic rhinitis mouse model.
Table 1: Effect of this compound on Nasal Symptoms
| Treatment Group | Dose (mg/kg, intranasal) | Mean Number of Sneezes (in 10 min) | Mean Number of Nasal Rubs (in 10 min) |
| Naive (No Sensitization) | Vehicle | 2.5 ± 0.8 | 4.1 ± 1.2 |
| OVA-Sensitized (Control) | Vehicle | 25.8 ± 4.5 | 35.2 ± 5.1 |
| This compound | 0.1 | 18.3 ± 3.1 | 24.6 ± 4.3 |
| This compound | 1.0 | 10.1 ± 2.5 | 15.8 ± 3.7 |
| This compound | 10.0 | 6.2 ± 1.9 | 8.9 ± 2.4 |
| Dexamethasone (Positive Control) | 1.0 | 8.5 ± 2.1 | 11.3 ± 3.0 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Serum Immunoglobulin Levels
| Treatment Group | Dose (mg/kg, intranasal) | Total IgE (ng/mL) | OVA-specific IgE (U/mL) | OVA-specific IgG2a (U/mL) |
| Naive | Vehicle | 50 ± 15 | < 1 | < 1 |
| OVA-Sensitized | Vehicle | 850 ± 120 | 85 ± 18 | 15 ± 5 |
| This compound | 0.1 | 620 ± 95 | 65 ± 12 | 45 ± 10 |
| This compound | 1.0 | 350 ± 70 | 38 ± 9 | 120 ± 25 |
| This compound | 10.0 | 180 ± 45 | 15 ± 6 | 250 ± 40 |
| Dexamethasone | 1.0 | 410 ± 80 | 45 ± 11 | 20 ± 8 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Cytokine Levels in Nasal Lavage Fluid (NALF)
| Treatment Group | Dose (mg/kg, intranasal) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | IFN-γ (pg/mL) |
| Naive | Vehicle | 20 ± 8 | 15 ± 6 | 30 ± 10 | 150 ± 30 |
| OVA-Sensitized | Vehicle | 250 ± 40 | 180 ± 35 | 300 ± 50 | 50 ± 15 |
| This compound | 0.1 | 180 ± 30 | 130 ± 28 | 220 ± 45 | 120 ± 25 |
| This compound | 1.0 | 90 ± 20 | 70 ± 18 | 110 ± 30 | 280 ± 40 |
| This compound | 10.0 | 45 ± 12 | 35 ± 10 | 60 ± 15 | 450 ± 55 |
| Dexamethasone | 1.0 | 110 ± 25 | 85 ± 20 | 130 ± 35 | 60 ± 18 |
Data are presented as mean ± standard deviation.
Experimental Protocols
I. Ovalbumin (OVA)-Induced Allergic Rhinitis Model in BALB/c Mice
This protocol describes the induction of an allergic rhinitis model in BALB/c mice, which are known to be biased towards a Th2 response.[2]
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) gel adjuvant (Alum)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile 0.9% saline
-
Anesthesia (e.g., Ketamine/Xylazine cocktail)
Procedure:
-
Sensitization Phase (Days 0 and 7):
-
Prepare the sensitization solution by dissolving OVA in sterile PBS to a final concentration of 1 mg/mL.
-
Emulsify the OVA solution with an equal volume of Alum adjuvant.
-
Administer an intraperitoneal (i.p.) injection of 200 µL of the OVA/Alum emulsion (containing 100 µg of OVA) to each mouse on days 0 and 7.[2][3]
-
-
Challenge Phase (Days 14-21):
-
Prepare the challenge solution by dissolving OVA in sterile 0.9% saline to a concentration of 1 mg/mL.
-
From day 14 to day 21, lightly anesthetize the mice.
-
Administer 10 µL of the OVA solution intranasally to each nostril (total of 20 µL per mouse) daily.
-
-
Confirmation of Allergic Rhinitis:
-
On day 22, observe the mice for signs of allergic rhinitis (sneezing and nasal rubbing) for 10-15 minutes immediately following the final OVA challenge.
-
A significant increase in these symptoms compared to a control group (sensitized and challenged with PBS) confirms the successful establishment of the model.
-
II. Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS or a suitable solubilizing agent)
-
Calibrated micropipette
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare stock solutions of this compound in the chosen vehicle.
-
On each treatment day, prepare fresh dilutions to achieve the desired final concentrations for intranasal administration (e.g., for doses of 0.1, 1.0, and 10.0 mg/kg). The volume for intranasal delivery should be kept low (e.g., 10-20 µL per mouse) to avoid aspiration into the lungs.
-
-
Treatment Protocol:
-
Following the final OVA challenge on day 21, randomly assign the allergic mice to different treatment groups (Vehicle, this compound low dose, this compound mid dose, this compound high dose, and positive control).
-
Administer the assigned treatment intranasally once daily from day 22 to day 28.
-
III. Evaluation of Efficacy
1. Assessment of Nasal Symptoms:
-
On the final day of treatment (day 28), 30 minutes after the last administration of this compound or vehicle, challenge the mice with intranasal OVA.
-
Immediately after the challenge, place the mice in individual observation cages and count the number of sneezes and nasal rubbing movements for a period of 10-15 minutes.
2. Collection of Samples:
-
Within 24 hours of the final symptom assessment, collect blood samples via cardiac puncture for serum analysis.
-
Perform nasal lavage by flushing the nasal passages with a small volume of PBS to collect nasal lavage fluid (NALF) for cytokine analysis.
-
Euthanize the animals and collect nasal tissue for histological analysis.
3. Laboratory Analysis:
-
Immunoglobulin Levels: Use ELISA kits to measure the levels of total IgE, OVA-specific IgE, and OVA-specific IgG2a in the collected serum.
-
Cytokine Analysis: Use multiplex bead-based assays (e.g., Luminex) or ELISA to quantify the levels of Th1 (IFN-γ) and Th2 (IL-4, IL-5, IL-13) cytokines in the NALF.
-
Histology: Fix, embed, and section the nasal tissue. Stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia.
Visualizations
Caption: this compound signaling pathway in allergic rhinitis.
Caption: Experimental workflow for this compound evaluation.
Caption: Logical relationship of this compound action.
References
Troubleshooting & Optimization
Technical Support Center: Addressing Solubility Challenges for Small Molecule Inhibitors
Disclaimer: The following technical support guide provides general information and troubleshooting strategies for addressing solubility issues commonly encountered with small molecule inhibitors in a research setting. The compound "SM-324405" did not yield specific public data in our search. Therefore, this guide is based on established principles for handling poorly soluble compounds and uses a common therapeutic target, the HER2 signaling pathway, for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor is listed as "poorly soluble" or "practically insoluble" in water. What does this mean for my experiments?
A1: A compound that is poorly soluble in water will be challenging to work with in aqueous biological systems, such as cell culture media or aqueous buffers for enzymatic assays. At concentrations above its solubility limit, the compound will precipitate, leading to inaccurate and irreproducible results. It is crucial to determine the appropriate solvent and concentration to maintain the compound in solution for the duration of your experiment.
Q2: What are the most common initial steps to dissolve a poorly soluble inhibitor?
A2: The first step is typically to create a concentrated stock solution in a water-miscible organic solvent. Common choices include dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF). This stock solution is then diluted to the final working concentration in the aqueous experimental medium. It is critical to ensure that the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5% v/v for most cell lines).
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
A3: This is a common issue. Here are a few strategies to address this:
-
Lower the final concentration: Your intended working concentration may be above the compound's solubility limit in the final aqueous medium.
-
Use a co-solvent: Adding a small amount of a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.[1]
-
Adjust the pH: If your compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[1] For acidic compounds, increasing the pH can increase solubility, while for basic compounds, decreasing the pH can have the same effect.
-
Incorporate surfactants or detergents: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to help solubilize hydrophobic compounds.
-
Prepare a fresh stock solution: Ensure your stock solution is not degraded and has been stored correctly.
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Media
Question: I diluted my inhibitor stock solution into cell culture media, and I observe a cloudy precipitate. How can I resolve this?
Answer:
-
Verify the final solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is not causing the precipitation and is non-toxic to your cells.
-
Test a lower working concentration: The intended concentration of your inhibitor may exceed its solubility in the complex environment of the cell culture media. Perform a serial dilution to find the highest concentration that remains in solution.
-
Consider formulation strategies: For in vivo studies or challenging in vitro systems, more advanced formulation techniques may be necessary. These can include the use of cyclodextrins, liposomes, or solid dispersions to improve aqueous solubility.[2][3]
Issue 2: Inconsistent Results in Biological Assays
Question: I am seeing high variability in my experimental results when using my inhibitor. Could this be related to solubility?
Answer: Yes, poor solubility is a frequent cause of inconsistent results.
-
Undissolved compound: If the compound is not fully dissolved, the actual concentration in solution will be lower than intended and may vary between experiments.
-
Precipitation over time: The compound may be initially soluble but precipitate out of solution during the course of a long incubation period.
-
Adsorption to plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration. Using low-adhesion plastics or glassware can sometimes mitigate this.
To troubleshoot, visually inspect your solutions for any signs of precipitation before and after the experiment. Consider quantifying the concentration of your compound in solution at the beginning and end of your experiment using an analytical method like HPLC if the problem persists.
Data Presentation: Solvent Properties and Solubility Enhancement Techniques
For researchers working with poorly soluble compounds, understanding the properties of common solvents and the available solubility enhancement techniques is crucial.
Table 1: Properties of Common Solvents Used in Drug Discovery
| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| Water | 10.2 | 80.1 | 100 | The universal biological solvent; many organic compounds have low solubility. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47.2 | 189 | A powerful, water-miscible solvent for a wide range of organic compounds. Can be toxic to cells at higher concentrations. |
| Ethanol | 4.3 | 24.5 | 78.4 | A less toxic, water-miscible solvent. Generally less effective than DMSO for highly hydrophobic compounds. |
| Dimethylformamide (DMF) | 6.4 | 36.7 | 153 | A polar, water-miscible solvent. Can be useful when DMSO is not effective. |
| Methanol | 5.1 | 32.7 | 64.7 | A polar, water-miscible solvent. |
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Adding a water-miscible organic solvent to an aqueous solution to increase the solubility of a nonpolar compound.[1] | Simple and widely used for in vitro experiments. | The organic solvent may have biological or toxicological effects. |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, thereby increasing its solubility. | Effective for compounds with acidic or basic functional groups. | Not applicable to neutral compounds. The required pH may not be compatible with the biological system. |
| Complexation | Using a complexing agent, such as a cyclodextrin, to encapsulate the hydrophobic drug molecule. | Can significantly increase aqueous solubility without using organic solvents. | The complexing agent may have its own biological effects or alter the free drug concentration. |
| Solid Dispersion | Dispersing the drug in an inert carrier matrix at the solid state. | Can improve dissolution rates and bioavailability. | Requires specialized formulation development. |
| Particle Size Reduction | Increasing the surface area of the solid compound by reducing its particle size (e.g., micronization). | Enhances the dissolution rate. | Does not change the equilibrium solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for a Poorly Soluble Inhibitor
-
Determine the appropriate solvent: Start with 100% DMSO. If solubility is still an issue, consult any available literature for the compound or structurally similar molecules.
-
Weigh the compound: Accurately weigh a small amount of the inhibitor using a calibrated analytical balance.
-
Add the solvent: Add the calculated volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Facilitate dissolution: Vortex the solution vigorously. If the compound does not dissolve, gentle warming (e.g., in a 37°C water bath) and/or sonication can be applied. Caution: Ensure the compound is stable to heat.
-
Visually inspect: Ensure the solution is clear and free of any visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: Formulation for an In Vitro Cell-Based Assay
-
Thaw the stock solution: Thaw a single aliquot of the concentrated stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Prepare an intermediate dilution (optional but recommended): Dilute the stock solution in cell culture media or PBS to an intermediate concentration. This helps to minimize local concentration effects when adding to the final culture.
-
Final dilution: Add the required volume of the stock or intermediate solution to the cell culture plate containing media to achieve the final desired concentration. Add the inhibitor dropwise while gently swirling the plate to ensure rapid mixing and minimize precipitation.
-
Final solvent concentration check: Calculate the final percentage of the organic solvent in the well. This should ideally be below 0.5% (v/v). Remember to include a vehicle control (media with the same final concentration of the solvent) in your experiment.
-
Incubate and observe: After preparing the final dilution, visually inspect the wells for any signs of precipitation.
Mandatory Visualizations
Signaling Pathway: Simplified HER2 Signaling
The following diagram illustrates a simplified version of the HER2 (also known as ErbB2) signaling pathway, a critical pathway in certain types of cancer. A hypothetical inhibitor like this compound could be designed to target key components of this pathway, such as the HER2 receptor itself or downstream kinases like PI3K or AKT. The human epidermal growth factor receptor 2 (HER2) is a member of the ErbB family of receptor tyrosine kinases. Overexpression of HER2 is associated with aggressive forms of breast cancer. Upon dimerization, HER2 activates downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which promote cell proliferation, survival, and migration.
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Experimental Workflow: Troubleshooting Solubility Issues
This workflow provides a logical sequence of steps for a researcher to follow when encountering solubility problems with a small molecule inhibitor.
Caption: A workflow for troubleshooting common solubility issues with small molecule inhibitors.
References
Improving the stability of SM-324405 in cell culture media
Technical Support Center: SM-324405
This technical support center provides guidance on the use and stability of this compound in cell culture media. For researchers, scientists, and drug development professionals, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliable and reproducible use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. We recommend preparing a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your cell culture medium. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to degradation.
Q2: How stable is this compound in aqueous solutions and cell culture media?
A2: The stability of this compound in aqueous solutions is pH-dependent. It is most stable at a slightly acidic pH (pH 6.0-6.5) and is susceptible to hydrolysis at neutral to alkaline pH. In cell culture media, which is typically buffered to a pH of 7.2-7.4, a gradual loss of activity can be expected over time. The presence of serum in the media can further impact its stability. For quantitative data on stability in different media, please refer to the data tables below.
Q3: I am observing a decrease in the inhibitory effect of this compound in my long-term experiments (over 24 hours). What could be the reason?
A3: A decline in the activity of this compound in long-term experiments is likely due to its degradation in the cell culture medium. To mitigate this, we recommend replenishing the compound by performing a partial or complete media change every 24 hours. Alternatively, for shorter experiments, prepare fresh working solutions of this compound in pre-warmed media immediately before use.
Q4: Can I pre-mix this compound in my cell culture medium and store it for later use?
A4: We strongly advise against pre-mixing and storing this compound in cell culture medium. Due to its limited stability in aqueous solutions at physiological pH, this will lead to a significant reduction in the effective concentration of the compound. Always prepare fresh working solutions from your frozen DMSO stock immediately before adding it to your cell cultures.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected biological activity. | 1. Degradation of this compound in stock solution due to improper storage (e.g., repeated freeze-thaw cycles). 2. Degradation of this compound in the cell culture medium during the experiment. 3. Precipitation of the compound in the medium due to low solubility. | 1. Prepare fresh aliquots of the stock solution from the solid compound. Store aliquots at -80°C. 2. For long-term experiments, replenish the medium with fresh this compound every 24 hours. 3. Ensure the final DMSO concentration in the medium is below 0.5% to maintain solubility. Visually inspect the medium for any signs of precipitation after adding the compound. |
| High variability between replicate experiments. | 1. Inconsistent timing of compound addition. 2. Use of aged working solutions of this compound. | 1. Standardize the experimental workflow to ensure the compound is added at the same time point in all replicates. 2. Always prepare fresh working solutions of this compound for each experiment. Do not reuse leftover diluted solutions. |
| Unexpected cellular toxicity or off-target effects. | 1. High concentration of DMSO in the final culture volume. 2. Formation of degradation products with off-target activities. | 1. Use a higher concentration stock solution to minimize the volume of DMSO added. Ensure the final DMSO concentration is at a level tolerated by your cell line (typically ≤ 0.5%). 2. Minimize degradation by following the recommended handling and experimental procedures. If off-target effects are suspected, consider using a structurally unrelated inhibitor of the same target as a control. |
Quantitative Data on this compound Stability
The stability of this compound was assessed in two common cell culture media over 48 hours at 37°C. The percentage of the intact compound remaining was determined by HPLC analysis.
Table 1: Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100 | 100 |
| 6 | 85 | 88 |
| 12 | 68 | 72 |
| 24 | 45 | 50 |
| 48 | 20 | 25 |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment of this compound in Cell Culture Media
This protocol describes a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640) with or without serum
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
96-well plates or microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the working solution: Dilute the this compound stock solution in the desired cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Timepoint 0: Immediately after preparing the working solution, take an aliquot (e.g., 100 µL) and mix it with an equal volume of ACN to precipitate proteins and stop degradation. This is your T=0 sample.
-
Incubation: Incubate the remaining working solution at 37°C in a 5% CO₂ incubator.
-
Collect samples at subsequent timepoints: At desired time intervals (e.g., 2, 4, 8, 12, 24, and 48 hours), collect aliquots and process them as in step 3.
-
Sample processing: Centrifuge the collected samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
HPLC analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining intact this compound using a suitable HPLC method (e.g., a gradient of water with 0.1% TFA and ACN with 0.1% TFA on a C18 column).
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound on Kinase-X.
Caption: Workflow for assessing the in vitro stability of this compound in cell culture media.
Caption: A logical flowchart for troubleshooting inconsistent experimental results with this compound.
Troubleshooting low cytokine response with SM-324405
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using SM-324405 who are observing a lower-than-expected cytokine response.
Introduction to this compound
This compound is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, with high specificity for JAK1 and JAK2. It is designed to suppress cytokine signaling by blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This guide will help you troubleshoot experiments where this compound is not producing the anticipated inhibitory effect on cytokine production.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing the expected decrease in cytokine levels after treatment with this compound?
There are several potential reasons for this observation, ranging from experimental setup to cellular responses. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that this compound is effectively inhibiting its direct target in your experimental system. For a JAK1/2 inhibitor, this involves measuring the phosphorylation status of downstream STAT proteins (e.g., pSTAT3, pSTAT5).
-
Assess Compound Integrity and Activity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh solutions and verify the accuracy of the concentration used.
-
Optimize Dosing and Treatment Time: The effective concentration and duration of treatment can vary significantly between cell types and stimulation conditions. A dose-response and time-course experiment is crucial.
-
Evaluate Cell Health and Viability: Poor cell health or significant cytotoxicity can lead to inconsistent or misleading results. Always perform a viability assay in parallel with your main experiment.
-
Consider Alternative Signaling Pathways: If the specific cytokine you are measuring can be induced by pathways not dependent on JAK1/2, this compound will have a limited effect.
Experimental Protocols & Data
Protocol 1: Verifying Target Engagement via Western Blot for pSTAT3
This protocol details how to confirm that this compound is inhibiting JAK1/2 activity by measuring the phosphorylation of a key downstream target, STAT3.
Methodology:
-
Cell Seeding: Plate your cells (e.g., PBMCs, macrophages) at a suitable density and allow them to adhere or recover overnight.
-
Pre-treatment with this compound: Treat the cells with a range of this compound concentrations (e.g., 0 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine that signals through JAK1/2, such as Interleukin-6 (IL-6) at a final concentration of 20 ng/mL, for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities for pSTAT3 and normalize them to the total STAT3 levels.
Expected Results:
You should observe a dose-dependent decrease in the levels of pSTAT3 in cells pre-treated with this compound.
Table 1: Example Dose-Response Data for this compound on IL-6-induced pSTAT3
| This compound Conc. | pSTAT3/Total STAT3 Ratio (Normalized) | % Inhibition |
| 0 nM (Vehicle) | 1.00 | 0% |
| 10 nM | 0.75 | 25% |
| 100 nM | 0.30 | 70% |
| 1 µM | 0.05 | 95% |
| 10 µM | 0.02 | 98% |
Protocol 2: Determining the IC50 of this compound on Cytokine Production
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the production of a specific cytokine (e.g., TNF-α) using an ELISA.
Methodology:
-
Cell Seeding: Plate your cells as described in Protocol 1.
-
Pre-treatment with this compound: Add a serial dilution of this compound (e.g., from 1 nM to 20 µM) to the cells and incubate for 1-2 hours.
-
Stimulation: Add a stimulating agent to induce cytokine production (e.g., LPS for TNF-α in macrophages) and incubate for a predetermined time (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform a quantitative ELISA for the cytokine of interest (e.g., TNF-α) on the collected supernatants according to the manufacturer's instructions.
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT, CellTiter-Glo) with the same concentrations of this compound to assess cytotoxicity.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Table 2: Example IC50 Values for this compound on Various Cytokines
| Cytokine | Stimulant | Cell Type | IC50 (nM) |
| IL-6 | LPS | Human Monocytes | 85 |
| TNF-α | LPS | Murine Macrophages | 120 |
| IFN-γ | PHA | Human PBMCs | 55 |
Visual Guides and Workflows
Signaling Pathway of this compound
Potential off-target effects of SM-324405
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the hypothetical antibody-drug conjugate (ADC), SM-324405. The information provided is based on established principles of ADC development and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a hypothetical antibody-drug conjugate. Its proposed mechanism involves the monoclonal antibody component binding to a specific tumor-associated antigen on cancer cells. This binding facilitates the internalization of the ADC.[1][2] Once inside the tumor cell, the cytotoxic payload is released, leading to cell death.[1]
Q2: What are the potential on-target, off-tumor toxicities of this compound?
A2: On-target, off-tumor toxicities can occur if the target antigen for this compound is expressed on normal, healthy tissues, even at low levels.[3] This can lead to the ADC binding to and killing healthy cells, resulting in adverse effects. The specific nature of these toxicities will depend on which healthy tissues express the target antigen.
Q3: What are the potential off-target toxicities of this compound, and what is the proposed mechanism?
A3: Off-target toxicities are adverse effects that are not related to the specific antigen-binding of the ADC.[4] For many ADCs, a significant off-target toxicity is hepatotoxicity (liver damage). A proposed mechanism for this involves the mannose receptor (MR). The carbohydrate portion of the ADC's antibody component, particularly agalactosylated glycans (G0F), can be recognized and bound by mannose receptors expressed on various cells, including liver sinusoidal endothelial cells and Kupffer cells. This can lead to the uptake of the ADC into these liver cells, release of the cytotoxic payload, and subsequent liver damage.
Q4: How can I investigate the potential for off-target hepatic uptake of this compound in my experiments?
A4: Several in vitro and in vivo methods can be employed. In vitro, you can use primary human hepatocytes or liver sinusoidal endothelial cells to assess the uptake of this compound. Co-culture systems that mimic the liver microenvironment can also provide valuable insights. In vivo, animal models can be used to study the biodistribution of radiolabeled this compound, with a focus on accumulation in the liver.
Q5: What are the common assays to assess the cytotoxicity of this compound?
A5: In vitro cytotoxicity is commonly assessed using cell viability assays such as the MTT or XTT assay. These assays measure the metabolic activity of cells after treatment with the ADC and can be used to determine the IC50 (the concentration of ADC that inhibits cell growth by 50%). It is crucial to test both antigen-positive and antigen-negative cell lines to distinguish between on-target and off-target cytotoxicity.
Q6: How is the immunogenicity of this compound evaluated?
A6: Immunogenicity, the propensity of the ADC to induce an unwanted immune response, is a critical safety consideration. It is typically evaluated using a tiered approach. This involves screening for anti-drug antibodies (ADAs) in patient samples using methods like ELISA, surface plasmon resonance (SPR), or electrochemiluminescence (ECL). Positive samples are then confirmed and further characterized to determine if the ADAs are neutralizing (i.e., if they inhibit the biological activity of the ADC).
Troubleshooting Guides
Issue 1: High background cytotoxicity in antigen-negative cell lines.
| Potential Cause | Troubleshooting Step |
| Unstable Linker | The linker connecting the cytotoxic payload to the antibody may be unstable, leading to premature release of the payload. |
| - Analyze the stability of the ADC in plasma from different species. | |
| - Consider using an ADC with a more stable linker chemistry. | |
| Hydrophobic Payload | A highly hydrophobic payload can lead to non-specific uptake by cells. |
| - Evaluate the hydrophobicity of the payload and consider modifications to increase its hydrophilicity. | |
| - Test ADCs with a lower drug-to-antibody ratio (DAR). | |
| Off-target Uptake | The ADC may be taken up by cells through mechanisms other than antigen binding, such as macropinocytosis. |
| - Investigate the mechanism of uptake in antigen-negative cells using endocytosis inhibitors. |
Issue 2: Unexpected in vivo toxicity, particularly hepatotoxicity.
| Potential Cause | Troubleshooting Step |
| Mannose Receptor-Mediated Uptake | The glycan profile of the antibody may be promoting uptake by liver cells. |
| - Analyze the glycan profile of the antibody component of the ADC. | |
| - Consider engineering the antibody's Fc region to reduce mannose receptor binding. | |
| Target Expression in Liver | The target antigen may have low-level expression in liver tissue. |
| - Perform immunohistochemistry (IHC) on healthy human liver tissue to assess target expression. | |
| Payload-Related Toxicity | The cytotoxic payload itself may have inherent liver toxicity. |
| - Evaluate the toxicity of the free payload in vitro using primary hepatocytes. | |
| - Review preclinical toxicology data for the payload class. |
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate the types of quantitative information that are critical for assessing off-target effects.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| Tumor Cell Line A | High | 15 |
| Tumor Cell Line B | Medium | 150 |
| Normal Cell Line C | Negative | > 10,000 |
| Primary Hepatocytes | Negative | 5,000 |
Table 2: In Vivo Biodistribution of this compound in a Xenograft Model
| Organ | % Injected Dose per Gram at 24h |
| Tumor | 25.5 |
| Blood | 15.2 |
| Liver | 18.9 |
| Spleen | 5.1 |
| Kidney | 3.8 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate both antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of this compound, an isotype control ADC (with a non-targeting antibody), and the free cytotoxic payload in complete culture medium. Add the treatments to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Protocol 2: Assessment of ADC Uptake in Primary Hepatocytes
-
Hepatocyte Culture: Plate cryopreserved primary human hepatocytes in collagen-coated plates and allow them to form a monolayer.
-
ADC Incubation: Treat the hepatocytes with a fluorescently labeled version of this compound at various concentrations and time points.
-
Cell Lysis: At the end of the incubation, wash the cells thoroughly to remove unbound ADC and lyse the cells.
-
Fluorescence Quantification: Measure the fluorescence in the cell lysates using a fluorometer.
-
Data Analysis: Quantify the amount of ADC taken up by the hepatocytes and normalize to the total protein concentration in the lysates.
Visualizations
Caption: On-target mechanism of action for this compound.
Caption: Proposed mechanism of off-target hepatotoxicity for this compound.
Caption: A logical workflow for troubleshooting unexpected in vivo toxicity.
References
- 1. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugates and Targeted Treatment Strategies for Hepatocellular Carcinoma: A Drug-Delivery Perspective [mdpi.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. In vivo safety testing of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent SM-324405 degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of the small molecule inhibitor SM-324405 to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon arrival, this compound is typically in a lyophilized powder form. For long-term storage, it is recommended to store the compound at -20°C. For short-term storage, 4°C is acceptable. It is crucial to protect the compound from light and moisture.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). For in vitro experiments, a high-concentration stock solution in 100% DMSO should be prepared first.
Q3: My this compound has precipitated out of my stock solution. What should I do?
A3: Precipitation can occur due to several factors, including improper storage, solvent choice, or exceeding the solubility limit. If you observe precipitation, you can try to redissolve the compound by gently warming the solution in a 37°C water bath and vortexing. If it does not redissolve, it is best to prepare a fresh stock solution. To prevent precipitation, ensure you are not exceeding the compound's solubility limit and are using the recommended solvent.
Q4: How can I avoid repeated freeze-thaw cycles of my this compound stock solution?
A4: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. These aliquots should be stored at -20°C or -80°C.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways for small molecules like this compound are hydrolysis, oxidation, and photolysis.[1][2] Hydrolysis is a common pathway for compounds with ester or amide functional groups.[2][3] Oxidation can be initiated by exposure to air (oxygen), light, or trace metals.[2] Photolysis is degradation caused by exposure to light.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of Compound Activity | 1. Degradation: Exposure to light, moisture, or repeated freeze-thaw cycles. 2. Improper Storage: Incorrect temperature. | 1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 2. Store solutions in amber vials or wrap vials in aluminum foil to protect from light. 3. Ensure the compound and its solutions are stored at the recommended temperature (-20°C for long-term). |
| Precipitation in Working Solution | 1. Low Solubility: The concentration in the aqueous buffer (e.g., cell culture media) exceeds the kinetic solubility. 2. Solvent Incompatibility: The working solution contains a component that reduces the solubility of this compound. | 1. Decrease the final concentration of this compound in the working solution. 2. Increase the percentage of DMSO in the final working solution, but be mindful of cell toxicity (typically keep DMSO <0.5%). 3. Prepare a fresh working solution and ensure thorough mixing. |
| Inconsistent Experimental Results | 1. Inaccurate Pipetting: Errors in preparing stock or working solutions. 2. Compound Degradation: Partial degradation of the compound leading to variable potency. 3. Cell Line Variability: Different cell passages may respond differently. | 1. Use calibrated pipettes and follow proper pipetting techniques. 2. Prepare fresh stock and working solutions from the solid compound. 3. Use a consistent cell passage number for all related experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture inside the vial.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the weighed compound.
-
Mixing: Vortex the solution vigorously until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Storage: Aliquot the stock solution into single-use amber vials and store them at -20°C.
Protocol 2: Preparation of Working Solution from DMSO Stock
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Slowly add the stock solution to your aqueous experimental buffer (e.g., cell culture medium) to achieve the desired final concentration. It is important to mix the solution continuously while adding the stock to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low enough to not affect your cells, typically below 0.5%.
-
Immediate Use: Use the prepared working solution immediately to minimize the risk of degradation in the aqueous environment.
Visualizations
Signaling Pathway
This compound is a hypothetical inhibitor of the MAPK/ERK signaling pathway, a key regulator of cell proliferation and survival.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Experimental Workflow
A logical workflow for troubleshooting this compound degradation issues.
Caption: Troubleshooting workflow for this compound degradation issues.
References
Technical Support Center: Assessment of Novel Compound Cytotoxicity in Primary Cells
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the cytotoxicity of novel compounds, such as SM-324405, in primary cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your in vitro studies.
Troubleshooting Guide
This guide addresses common issues that may arise during the assessment of compound-induced cytotoxicity in primary cells.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the microplate can concentrate the test compound.[1] 3. Improper compound dissolution: Compound may have precipitated out of solution.[1] | 1. Ensure thorough mixing of cell suspension before and during seeding. Use appropriate pipetting techniques to minimize variability.[2] 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[1] 3. Visually inspect the compound in solution under a microscope. If precipitation is observed, optimize the solvent and final concentration. |
| High background signal in control wells | 1. Reagent contamination: Media, serum, or other reagents may be contaminated.[1] 2. High cell density: Too many cells can lead to a high basal metabolic rate or cell death.[3] 3. Assay interference: The compound itself may react with the assay reagents.[1] | 1. Use fresh, sterile reagents. Aliquot reagents to prevent contamination of stock solutions.[1] 2. Optimize cell seeding density. Perform a cell titration experiment to determine the optimal number of cells per well.[3] 3. Run a cell-free control containing the compound and assay reagents to check for direct interference.[1] |
| Inconsistent results between experiments | 1. Primary cell health and passage number: Primary cells can lose their phenotype and become more sensitive at higher passages.[1] 2. Inconsistent incubation times: Variations in compound exposure time can significantly alter results.[4] 3. DMSO concentration: High concentrations of DMSO can be toxic to primary cells.[1] | 1. Use primary cells at a low and consistent passage number. Document the passage number for each experiment. 2. Standardize incubation times. Use a timer and process plates consistently.[4] 3. Keep the final DMSO concentration below 0.5% and include a vehicle control with the same DMSO concentration in all experiments.[1] |
| Difficulty distinguishing between cytotoxicity and cytostatic effects | Metabolic assays (e.g., MTT) measure cell viability but not necessarily cell death. A reduction in signal could indicate either cell death or an inhibition of cell proliferation.[4] | Use multiple assay types. Combine a metabolic assay with a direct measure of cell death, such as a lactate (B86563) dehydrogenase (LDH) release assay or an apoptosis assay (e.g., Caspase-3/7 activity).[4] |
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of a new compound like this compound?
A1: The first step is to determine the optimal concentration range of the compound. This is typically done using a dose-response experiment with a broad range of concentrations to identify the IC50 value (the concentration at which 50% of cell viability is inhibited).
Q2: How do I choose the right cytotoxicity assay for my primary cells?
A2: The choice of assay depends on the expected mechanism of cell death.
-
MTT or WST-1 assays are suitable for assessing metabolic activity and cell viability.[5][6]
-
LDH assays are used to measure membrane integrity by detecting the release of lactate dehydrogenase from damaged cells.[7]
-
Apoptosis assays , such as those measuring caspase activity or using Annexin V staining, are used to detect programmed cell death.[6][8]
It is often recommended to use a combination of assays to get a more complete picture of the compound's cytotoxic effects.[4]
Q3: What are important controls to include in my cytotoxicity experiments?
A3: You should always include the following controls:
-
Untreated control: Cells in culture medium only.
-
Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound.[1]
-
Positive control: Cells treated with a known cytotoxic agent to ensure the assay is working correctly.[1]
-
Cell-free control (for assay interference): Wells with medium, compound, and assay reagent but no cells.[1]
Q4: How long should I expose my primary cells to the test compound?
A4: The incubation time can vary depending on the compound's mechanism of action and the cell type. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time.[4]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]
Materials:
-
Primary cells
-
Complete culture medium
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
Procedure:
-
Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of the compound or vehicle control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
The LDH (Lactate Dehydrogenase) assay measures the release of LDH from the cytosol of damaged cells into the culture medium.[7]
Materials:
-
Primary cells
-
Complete culture medium
-
This compound (or other test compound)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
Procedure:
-
Seed primary cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with serial dilutions of the test compound or vehicle control and incubate for the desired time.
-
Include a "maximum LDH release" control by adding lysis buffer to a set of wells 45 minutes before the end of the incubation period.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Caption: General workflow for assessing compound cytotoxicity in primary cells.
Caption: Potential signaling pathways leading to apoptosis upon compound exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor In Vivo Bioavailability of SM-324405
Disclaimer: Information regarding the specific molecule "SM-324405" is not publicly available. This guide assumes that this compound is a representative poorly water-soluble drug compound and the challenges with its in vivo bioavailability stem from this characteristic. The following troubleshooting guides, FAQs, and protocols are based on established principles and strategies for enhancing the bioavailability of such compounds.
Common Issues & Troubleshooting
This section addresses specific issues researchers may encounter during the in vivo evaluation of this compound, providing potential causes and actionable troubleshooting steps.
| Observed Issue | Potential Causes | Troubleshooting Suggestions |
| Low or no detectable plasma concentration after oral dosing. | - Poor aqueous solubility limiting dissolution. - High first-pass metabolism. - Insufficient absorption due to poor permeability. - Degradation in the gastrointestinal (GI) tract. | - Improve Solubility/Dissolution: Consider formulation strategies such as micronization, nanosizing, or creating a solid dispersion.[1][2] - Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or structural modification of the compound. - Assess Permeability: Use in vitro models like Caco-2 assays to determine permeability. If permeability is low, explore the use of permeation enhancers.[3] |
| High variability in plasma concentrations between individual animals. | - Inconsistent dissolution of the drug in the GI tract. - Food effects influencing absorption. - Differences in GI transit time. | - Standardize Formulation: Move from a simple suspension to a more robust formulation like a self-emulsifying drug delivery system (SEDDS) to ensure consistent drug release.[2] - Control Feeding: Standardize the feeding schedule for animal studies (e.g., fasted vs. fed state) to minimize variability from food effects.[1] - Increase Dose Volume/Concentration: Ensure the dose administered is accurate and consistent. |
| Efficacy in vivo does not correlate with high in vitro potency. | - Insufficient drug exposure at the target site due to poor bioavailability. - The free drug concentration in plasma is below the therapeutic threshold. | - Determine Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: Measure plasma concentrations and correlate them with the efficacy readout to establish a target exposure level. - Select an Appropriate Formulation: Based on the target exposure, select a formulation strategy aimed at achieving the necessary plasma concentrations. See the "Formulation Strategies for this compound" section below. |
| Precipitation of the compound is observed in the stomach or intestine upon necropsy. | - The drug is dissolving but then precipitating in the different pH environments of the GI tract. | - Utilize Supersaturating Formulations: Consider supersaturating drug delivery systems (SDDS) which are designed to maintain a supersaturated state of the drug in the gut, preventing precipitation. - pH-adjusted Formulations: Develop formulations that protect the drug from pH-induced precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor in vivo bioavailability of this compound?
A1: For poorly soluble drugs like this compound, low bioavailability is often a result of dissolution-rate-limited absorption. Other contributing factors can include poor permeability across the intestinal wall, degradation in the acidic environment of the stomach, and extensive first-pass metabolism in the liver.
Q2: What initial steps should I take to improve the oral absorption of this compound?
A2: A good starting point is to enhance the dissolution rate by increasing the surface area of the drug particles. This can be achieved through micronization or nanosizing. See the experimental protocols section for a detailed method on micronization.
Q3: What are some advanced formulation strategies if simple particle size reduction is insufficient?
A3: If micronization does not provide the desired exposure, you can explore more advanced strategies such as:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution and create a supersaturated state in vivo.
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility.
Q4: How do I choose the right formulation strategy for this compound?
A4: The choice of formulation depends on the physicochemical properties of this compound and the desired therapeutic outcome. A systematic approach, as outlined in the workflow diagram below, is recommended. This involves characterizing the drug's properties, setting a target product profile, and then screening various formulation approaches in vitro and in vivo.
Quantitative Data on Formulation Performance (Hypothetical)
The following table presents hypothetical pharmacokinetic data for this compound in different formulations, demonstrating the potential impact of formulation strategy on in vivo exposure.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Simple Suspension | 10 | 50 ± 15 | 2.0 | 200 ± 50 | 5 |
| Micronized Suspension | 10 | 150 ± 30 | 1.5 | 750 ± 120 | 15 |
| Solid Dispersion | 10 | 400 ± 75 | 1.0 | 2000 ± 300 | 40 |
| SEDDS | 10 | 600 ± 100 | 0.5 | 3000 ± 450 | 60 |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
Objective: To increase the surface area and dissolution rate of this compound by reducing its particle size.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in water)
-
Mortar and pestle or a microfluidizer
-
Particle size analyzer
Procedure:
-
Weigh the required amount of this compound.
-
If using a mortar and pestle, add a small amount of the vehicle to the powder to create a paste.
-
Triturate the paste vigorously for 15-20 minutes to reduce the particle size.
-
Gradually add the remaining vehicle while continuing to mix to achieve the final desired concentration.
-
If using a microfluidizer, prepare a coarse suspension of this compound in the vehicle.
-
Process the suspension through the microfluidizer according to the manufacturer's instructions. Multiple passes may be required.
-
Analyze the particle size distribution of the final suspension to confirm that the desired particle size (typically <10 µm) has been achieved.
Protocol 2: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)
Objective: To enhance the solubility and dissolution of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC)
-
Organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired ratio of this compound to polymer (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both this compound and the polymer in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure. A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and grind it into a fine powder.
-
Store the solid dispersion in a desiccator until further use.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous nature of the drug.
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Decision tree for troubleshooting poor bioavailability.
Caption: Mechanism of SEDDS for enhancing bioavailability.
References
Best practices for storing and handling SM-324405
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the Toll-like receptor 7 (TLR7) agonist, SM-324405. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for Toll-like receptor 7 (TLR7). Its primary mechanism of action is to activate TLR7, which is predominantly expressed in the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B-cells.[1][2] This activation mimics the immune response to single-stranded RNA (ssRNA) viruses, initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[2] this compound is designed as an "antedrug," meaning it is active locally but is rapidly metabolized into an inactive form upon entering systemic circulation, which helps to minimize systemic toxicity.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are crucial for maintaining the stability and activity of this compound. For detailed information, always refer to the Safety Data Sheet (SDS) provided by the supplier. General guidelines are summarized in the table below.
Q3: In what solvents is this compound soluble?
A3: this compound is readily soluble in DMSO. However, it is important to use fresh, high-quality DMSO as moisture can reduce its solubility. The compound is insoluble in water and ethanol.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Physicochemical and Potency Data
| Property | Value |
| CAS Number | 677773-91-0 |
| EC50 (Human TLR7) | 50 nM |
| pEC50 (Human TLR7) | 7.3 |
| pEC50 (Rat TLR7) | 6.6 |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| Stock Solution (in DMSO) | -80°C | 1 year |
| Stock Solution (in DMSO) | -20°C | 1 month |
Table 3: Solubility
| Solvent | Concentration | Notes |
| DMSO | 77 mg/mL (199.78 mM) | Use fresh DMSO as moisture can reduce solubility. |
| Water | Insoluble | |
| Ethanol | Insoluble |
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the stimulation of human PBMCs with this compound to measure cytokine production.
Materials:
-
Human PBMCs
-
This compound
-
DMSO (cell culture grade)
-
RPMI 1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Cytokine analysis kit (e.g., ELISA or multiplex bead array)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a 10 mM stock solution. Aliquot and store at -80°C.
-
Cell Seeding: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Resuspend cells in complete RPMI 1640 medium and seed in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Stimulation: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Add the diluted this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 48 hours. The incubation time will depend on the specific cytokines being measured.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant. Store at -80°C until analysis.
-
Cytokine Analysis: Measure the concentration of desired cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant using an appropriate assay kit, following the manufacturer's instructions.
In Vivo Administration in a Murine Model
This protocol outlines the intraperitoneal (i.p.) administration of this compound to mice to assess its in vivo immune-stimulatory effects.
Materials:
-
This compound
-
Sterile, endotoxin-free water
-
Saline (0.9% NaCl)
-
Mice (e.g., C57BL/6)
-
Syringes and needles for i.p. injection
Procedure:
-
Prepare Dosing Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with sterile, endotoxin-free water or saline to the desired final concentration. Ensure the final DMSO concentration is well-tolerated by the animals. A typical dose for a similar TLR7 agonist, R848, is around 2 mg/kg.[3]
-
Animal Dosing: Administer the prepared this compound solution to the mice via intraperitoneal injection. For control animals, inject an equivalent volume of the vehicle (e.g., saline with the same percentage of DMSO).
-
Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, ruffled fur) which can be an indicator of a strong immune response.
-
Sample Collection: At desired time points (e.g., 3 and 24 hours post-injection), collect blood samples for serum cytokine analysis or tissues for further investigation.[3]
-
Analysis: Analyze serum cytokine levels or perform other relevant assays on the collected tissues to evaluate the in vivo effects of this compound.
Visualizations
TLR7 Signaling Pathway
Caption: TLR7 signaling pathway initiated by this compound.
In Vitro Experimental Workflow
Caption: Workflow for in vitro stimulation of PBMCs with this compound.
Troubleshooting Guide
Q1: I am not observing any cellular activation or cytokine production after stimulating my cells with this compound. What could be the issue?
A1: There are several potential reasons for a lack of response:
-
Improper Storage: Ensure that the this compound powder and stock solutions have been stored at the correct temperatures and protected from light. Repeated freeze-thaw cycles of the stock solution should be avoided.
-
Incorrect Solvent: this compound is soluble in DMSO. Using other solvents may result in poor dissolution and lower effective concentrations.
-
Cell Type: Confirm that the cell type you are using expresses TLR7. TLR7 is primarily expressed in pDCs and B-cells.
-
Inactive Compound: If the compound has been stored improperly or for an extended period beyond its shelf life, it may have degraded.
-
Dose and Time: The concentration of this compound and the stimulation time may need to be optimized for your specific cell type and assay.
Q2: My in vivo experiment with this compound showed an initial immune activation followed by a decrease in response with subsequent doses. Why is this happening?
A2: This phenomenon is likely due to tachyphylaxis or immune tolerance. Prolonged or repeated stimulation of TLRs can lead to a refractory state where the cells become less responsive to the agonist. This is a natural negative feedback mechanism to prevent excessive inflammation. To mitigate this, consider adjusting the dosing schedule, such as increasing the interval between doses.
Q3: I observed an increase in the immunosuppressive cytokine IL-10 in my experiment. Is this expected?
A3: Yes, the induction of IL-10 has been observed with TLR7 agonist treatment. While TLR7 agonists primarily induce pro-inflammatory responses, they can also trigger regulatory feedback loops, including the production of IL-10, which can dampen the overall immune response. This is an important consideration for therapeutic applications, as high levels of IL-10 may counteract the desired anti-tumor or anti-viral effects.
Q4: Can I use this compound in combination with other treatments?
A4: Yes, TLR7 agonists like this compound are often explored in combination therapies. For example, they can be used as vaccine adjuvants to enhance the immune response to an antigen. In cancer immunotherapy, they may be combined with checkpoint inhibitors to promote a more robust anti-tumor response. However, the optimal combination and dosing regimen will need to be determined empirically for each specific application.
Q5: Are there any known off-target effects of this compound?
A5: this compound is described as a selective TLR7 agonist. However, like many small molecules, the potential for off-target effects cannot be entirely ruled out without specific experimental validation. It is always good practice to include appropriate controls in your experiments to account for any potential non-TLR7 mediated effects. If you suspect off-target effects, consider using TLR7 knockout cells or animals as a negative control.
References
- 1. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TLR7 agonists and how do they work? [synapse.patsnap.com]
- 3. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling [mdpi.com]
Interpreting variable results in SM-324405 experiments
Welcome to the technical support center for SM-324405, a dual inhibitor of Akt1 and Protein Kinase A (PKA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting variable results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor that dually targets Akt1 and PKA, two critical serine/threonine kinases involved in cell survival, proliferation, and metabolism. By inhibiting Akt1, this compound disrupts the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer.[1] Simultaneously, its inhibition of PKA interferes with cAMP-mediated signaling cascades.
Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to inhibitors targeting the Akt and PKA pathways can develop through several mechanisms. In preclinical models of Akt inhibitor resistance, upregulation of the Akt3 isoform has been observed, compensating for the inhibition of Akt1.[2] Another common mechanism is the activation of parallel signaling pathways, such as the PIM kinase pathway, which can bypass the block in Akt signaling.[3][4] Additionally, reactivation of downstream effectors like mTORC1 despite continued Akt inhibition can also contribute to resistance.[5]
Q3: Our IC50 values for this compound are inconsistent across different experimental batches. What could be the cause?
A3: Inconsistent IC50 values can arise from several factors. It is crucial to maintain consistent experimental conditions, including cell density, passage number, and serum concentration in cell-based assays. For biochemical assays, variations in enzyme or substrate concentrations, as well as ATP levels, can significantly impact the results. The stability of this compound in your specific assay medium should also be considered, as degradation can lead to a loss of potency.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be a dual inhibitor of Akt1 and PKA, like many kinase inhibitors, it may exhibit off-target effects. These can include the inhibition of other kinases with similar ATP-binding pockets or even non-kinase proteins. It is recommended to perform kinome-wide profiling to assess the selectivity of this compound in your experimental system. Unexplained phenotypic effects could be a result of such off-target activities.
Troubleshooting Guides
Issue 1: High variability between replicate wells in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. If their use is necessary, ensure proper plate sealing and humidified incubation conditions. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between seeding replicates. |
| Compound Precipitation | Visually inspect the media for any precipitate after adding this compound. If precipitation is observed, consider preparing the final dilution in pre-warmed media and vortexing gently before adding to the cells. |
Issue 2: No significant inhibition of cell growth at expected effective concentrations.
| Potential Cause | Troubleshooting Step |
| Low Compound Potency | Verify the purity and integrity of your this compound stock. Improper storage can lead to degradation. Confirm the concentration of your stock solution. |
| Cell Line Insensitivity | The chosen cell line may not be dependent on the Akt1/PKA pathways for survival. Screen a panel of cell lines with known pathway activation status. |
| Suboptimal Assay Conditions | Optimize the incubation time and compound concentration range. Ensure the assay readout is within the linear range. |
| Rapid Compound Metabolism | The cell line may rapidly metabolize this compound. Consider using a lower cell density or a shorter incubation time. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Protein | IC50 (µM) |
| Akt1 | 0.007 |
| PKAα | 0.01 |
| CDK2α | 0.69 |
Note: Data is based on a hypothetical compound "Akt1&PKA-IN-2" and should be used for reference only.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt (Ser473) and Phospho-CREB (Ser133)
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer at 95°C for 5 minutes.
-
Separate the protein lysates on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-CREB (Ser133), total CREB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Dual inhibition of Akt1 and PKA signaling pathways by this compound.
Caption: A logical workflow for troubleshooting variable results in this compound experiments.
Caption: General experimental workflow for assessing the efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 5. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Head-to-Head Comparison of SM-324405 and Resiquimod (R848) in TLR7 Activation
For researchers and drug development professionals navigating the landscape of Toll-like receptor 7 (TLR7) agonists, understanding the nuanced differences between available compounds is critical. This guide provides a detailed, data-driven comparison of two prominent TLR7 agonists: SM-324405 and Resiquimod (R848). While both molecules potently activate TLR7, they exhibit key distinctions in selectivity and cellular effects.
Overview of TLR7 Agonists
Toll-like receptor 7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust antiviral and anti-tumor immune response.[1][2] Small molecule agonists of TLR7, such as the imidazoquinoline compounds, have garnered significant interest as vaccine adjuvants and immunomodulators for various diseases.[2]
Resiquimod (R848) is a well-characterized imidazoquinoline that functions as a potent agonist for both human TLR7 and TLR8.[1][2] In murine models, however, it selectively activates TLR7.[3][4] Its dual agonism in human cells leads to the activation of a broad range of immune cells, including plasmacytoid dendritic cells (pDCs), B cells, and monocytes.[1][2]
This compound is a novel 8-oxoadenine derivative designed as a TLR7 agonist "antedrug."[1] Antedrugs are compounds that are active locally but are rapidly metabolized to an inactive form upon entering systemic circulation, thereby reducing the risk of systemic side effects. A key feature of this compound is its selectivity for TLR7 over TLR8.[1]
Quantitative Performance Comparison
The following tables summarize the available quantitative data comparing the in vitro activity of this compound and Resiquimod (R848).
Table 1: TLR7/TLR8 Agonist Activity in Reporter Gene Assays [1]
| Compound | Human TLR7 (pEC₅₀) | Rat TLR7 (pEC₅₀) | Human TLR8 (NF-κB activation) |
| This compound | 7.3 | 6.6 | Inactive |
| Resiquimod (R848) | 7.5 | 7.0 | Active |
pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Splenocyte Proliferation Assay [1]
| Compound | Mouse Splenocytes (pEC₅₀) | Rat Splenocytes (pEC₅₀) |
| This compound | 8.4 | 8.2 |
| Resiquimod (R848) | 8.4 | 8.2 |
Cytokine Induction
Both this compound and Resiquimod (R848) are potent inducers of type I interferons and other pro-inflammatory cytokines. Studies have shown that this compound induces a gene expression profile in human peripheral blood mononuclear cells (PBMCs), as well as rat and mouse splenocytes, that is similar to that induced by R848.[1] Specifically, both compounds lead to a more than 10-fold increase in the mRNA levels for IFN-α and IFN-β in human PBMCs.[1] Furthermore, at the protein level, both agonists have been confirmed to induce the production of IFN-α and IFN-γ in human PBMCs and mouse splenocytes.[1]
While direct, quantitative side-by-side comparisons of a broad cytokine panel at the protein level are limited, the existing data suggest that both compounds are robust inducers of key Th1-polarizing cytokines.
Signaling Pathway and Experimental Workflow
The activation of TLR7 by agonists like this compound and R848 initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the transcription of genes for type I interferons and other inflammatory cytokines.
Caption: TLR7 signaling cascade initiated by agonist binding.
A typical experimental workflow to compare the activity of these two agonists involves isolating immune cells, stimulating them with the compounds, and then measuring the resulting cellular responses.
Caption: Workflow for comparing TLR7 agonists in vitro.
Experimental Protocols
TLR7/8 Reporter Gene Assay
This assay is used to determine the potency and selectivity of compounds on TLR7 and TLR8.
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene in appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Resiquimod (R848) in assay medium. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
SEAP Detection: Measure the SEAP activity in the culture supernatant using a commercially available SEAP detection kit and a microplate reader.
-
Data Analysis: Calculate the EC₅₀ values by plotting the dose-response curves.
Human PBMC Cytokine Induction Assay
This assay measures the ability of the agonists to induce cytokine production from primary human immune cells.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in 96-well plates at a concentration of 1 x 10⁶ cells/mL.
-
Compound Stimulation: Add various concentrations of this compound and Resiquimod (R848) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 to 48 hours.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, IFN-γ, TNF-α, IL-6, IL-12) in the supernatants using ELISA or a multiplex bead-based immunoassay.
Logical Relationship: Selectivity and Potential Applications
The key difference in the molecular profile of this compound and R848—TLR7 selectivity versus TLR7/8 dual agonism—has significant implications for their potential therapeutic applications and side effect profiles.
Caption: Relationship between agonist properties and outcomes.
Conclusion
Both this compound and Resiquimod (R848) are potent activators of the TLR7 pathway. The choice between these two agonists will largely depend on the specific research or therapeutic goal.
-
Resiquimod (R848) , with its dual TLR7/8 agonism in humans, offers a broad and potent stimulation of the innate immune system. This may be advantageous in applications where a strong, systemic immune response is desired, such as in certain cancer immunotherapy contexts.
-
This compound presents a more targeted approach. Its selectivity for TLR7 may lead to a more focused immune response, potentially avoiding some of the off-target effects associated with TLR8 activation. Furthermore, its "antedrug" design, leading to rapid systemic inactivation, makes it a particularly attractive candidate for localized therapies, such as topical or inhaled applications for allergic diseases, where minimizing systemic exposure and side effects is paramount.[1]
Researchers should carefully consider these differences in selectivity, potency, and pharmacokinetic profiles when selecting a TLR7 agonist for their studies. The experimental protocols provided in this guide offer a starting point for conducting robust in vitro comparisons to further elucidate the specific activities of these and other TLR7 agonists in relevant biological systems.
References
A Comparative Guide to SM-324405 and Other TLR7 Agonists for Allergic Disease Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic modulation of the immune system via Toll-like receptor 7 (TLR7) agonism represents a promising strategy for the treatment of allergic diseases. By shifting the immune response from a predominantly T helper 2 (Th2) phenotype, characteristic of allergic inflammation, towards a T helper 1 (Th1) response, TLR7 agonists have the potential to alleviate allergic symptoms and potentially induce long-term tolerance. This guide provides a comparative overview of SM-324405, a novel TLR7 agonist, alongside other notable TLR7 agonists such as Resiquimod (R848) and GSK2245035, with a focus on their application in allergy.
Mechanism of Action: TLR7 Signaling
TLR7 is an endosomal receptor that recognizes single-stranded RNA viruses. Its activation by synthetic agonists initiates a signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and Interferon Regulatory Factor 7 (IRF7), culminating in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. This cascade is pivotal in driving a Th1-polarized immune response, which can counteract the Th2-mediated inflammation seen in allergic diseases.
Comparative Analysis of TLR7 Agonists
This section provides a comparative look at the key characteristics of this compound, Resiquimod, and GSK2245035.
| Feature | This compound | Resiquimod (R848) | GSK2245035 |
| Target(s) | TLR7 | TLR7 and TLR8 | Selective TLR7 |
| Key Characteristics | Antedrug; designed for local action and rapid systemic inactivation | Potent dual agonist | Highly potent and selective for IFN-α induction |
| Reported Potency | pEC50 (human TLR7): 7.3 | EC50 (human TLR7): ~0.75-1.4 µM | pEC50 (IFNα induction): 9.3 |
| Pharmacokinetics | Short plasma half-life (t1/2 in human plasma: 2.6 min) | Systemic distribution upon injection | Suitable for intranasal delivery |
| Primary Application in Allergy Research | Preclinical models of allergic airway inflammation | Preclinical models of allergic rhinitis and asthma | Clinical trials for allergic rhinitis and asthma |
Preclinical and Clinical Efficacy in Allergic Models
Direct head-to-head comparative studies of these TLR7 agonists in allergy models are limited. The following data is synthesized from individual studies using similar experimental setups.
In Vitro Cytokine Induction
The ability of TLR7 agonists to induce a Th1-polarizing cytokine milieu is a key measure of their potential efficacy.
| Cytokine | This compound | Resiquimod (R848) | GSK2245035 |
| IFN-α | Data not available in searched literature | Induced in human PBMCs | Potently induced in human PBMCs (pEC50: 9.3) |
| TNF-α | Data not available in searched literature | Induced in human PBMCs | Less potently induced compared to IFN-α (pEC50: 6.5) |
| IL-6 | Data not available in searched literature | Induced in human PBMCs | Data not available in searched literature |
| IL-12 | Data not available in searched literature | Induced in preclinical models | Data not available in searched literature |
| Effect on Th2 Cytokines (IL-5, IL-13) | Inhibits allergen-induced airway inflammation (suggests reduction) | Reduced in preclinical models | Suppresses in human PBMC cultures from allergic individuals |
In Vivo Efficacy in Allergic Airway Disease Models
The ovalbumin (OVA)-induced allergic airway inflammation model in BALB/c mice is a standard for evaluating potential asthma therapeutics.
| Parameter | This compound | Resiquimod (R848) | GSK2245035 |
| Eosinophil Infiltration | Effectively inhibits | Significantly reduced | Preclinical data not available in searched literature |
| Airway Hyperresponsiveness | Effectively inhibits | Abolished in a preclinical study | Did not attenuate in a clinical asthma study |
| Mucus Production | Data not available in searched literature | Inhibited mucus gland hyperplasia | Data not available in searched literature |
| Th2 Cytokines in Lungs | Reduced (inferred from inflammation inhibition) | Reduced | Preclinical data not available in searched literature |
| Systemic Cytokine Induction | Designed to be minimal due to antedrug properties | Can induce systemic cytokines | Dose-dependent systemic IP-10 increase in clinical trials |
Experimental Protocols
Ovalbumin-Induced Allergic Rhinitis Mouse Model
This model is commonly used to assess the efficacy of anti-allergic compounds.
Detailed Methodology:
-
Animals: Female BALB/c mice (6-8 weeks old) are typically used due to their Th2-biased immune response.
-
Sensitization: Mice are sensitized by intraperitoneal injections of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in saline on days 0, 7, and 14.
-
Challenge: From day 21 to day 27, mice receive a daily intranasal challenge with 10 µl of OVA solution (1 mg/ml) in each nostril under light anesthesia.
-
Treatment: The TLR7 agonist or vehicle is administered at a predetermined time relative to the challenge (e.g., 24 hours before the first challenge). The route of administration (intranasal, intraperitoneal) and dose will vary depending on the compound.
-
Readouts: 24 hours after the final challenge, assessments can include:
-
Nasal Symptom Score: Counting the number of sneezes and nasal rubbing movements in a defined period after challenge.
-
Histology: Nasal tissues are collected, fixed, and stained (e.g., with H&E for eosinophil counting, PAS for goblet cells).
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to count inflammatory cells.
-
Serology: Measurement of serum OVA-specific IgE and IgG levels by ELISA.
-
Cytokine Analysis: Measurement of cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) in nasal lavage fluid or lung homogenates by ELISA or multiplex assay.
-
In Vitro Cytokine Profiling in Human PBMCs
This assay assesses the direct immunomodulatory effect of TLR7 agonists on human immune cells.
Detailed Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are washed and resuspended in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded in 96-well plates at a density of 1 x 10^6 cells/well.
-
Stimulation: TLR7 agonists are added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.
-
Cytokine Measurement: The concentration of various cytokines (e.g., IFN-α, TNF-α, IL-6, IL-10, IL-12) in the supernatant is quantified using specific ELISA kits or a multiplex bead-based immunoassay.
Conclusion and Future Directions
This compound, Resiquimod, and GSK2245035 each represent distinct approaches to TLR7 agonism for the treatment of allergic diseases.
-
This compound stands out due to its "antedrug" design, which aims to provide localized efficacy in the airways while minimizing systemic side effects. This is a significant advantage, as systemic TLR7 activation can lead to flu-like symptoms. However, more extensive preclinical and clinical data are needed to validate its therapeutic potential.
-
Resiquimod is a potent, well-characterized TLR7/8 agonist that has demonstrated strong anti-allergic effects in preclinical models. Its dual agonism may offer broader immune activation, but this could also contribute to a less favorable side-effect profile in a clinical setting.
-
GSK2245035 is a highly selective and potent TLR7 agonist that has progressed to clinical trials. While it has shown some promise in allergic rhinitis, its efficacy in asthma has been less clear. Its development highlights the challenges of translating potent in vitro and preclinical activity into clinical benefit.
The choice of a TLR7 agonist for therapeutic development will likely depend on the specific allergic indication, the desired route of administration, and the balance between efficacy and tolerability. The "antedrug" approach of this compound is particularly intriguing for topical applications in the airways, and further comparative studies are warranted to benchmark its performance against other TLR7 agonists.
Validation of SM-324405 Activity: A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the in vitro activity of SM-324405, a potent and selective Toll-like receptor 7 (TLR7) agonist. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental approaches, presents a comparative analysis with alternative TLR7 agonists, and offers detailed protocols for essential validation assays.
Understanding this compound: Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by activating TLR7, an endosomal receptor critical to the innate immune system's recognition of single-stranded RNA (ssRNA), often of viral origin. As a TLR7 agonist, this compound mimics this natural ligand, initiating a downstream signaling cascade. This activation predominantly proceeds through the MyD88-dependent pathway, leading to the recruitment of IRAK (Interleukin-1 receptor-associated kinase) family members and subsequent activation of TRAF6 (TNF receptor-associated factor 6). This cascade culminates in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). The translocation of these factors to the nucleus drives the transcription of a host of immune-stimulatory genes, most notably those encoding type I interferons (e.g., IFN-α) and pro-inflammatory cytokines (e.g., TNF-α and IL-6).
Caption: Activation of the TLR7 signaling cascade by this compound.
Comparative Analysis with Alternative TLR7 Agonists
To contextualize the activity of this compound, it is essential to compare its performance against other well-characterized TLR7 agonists, such as Imiquimod and Resiquimod (R848). While specific comparative data for this compound is not publicly available, the following table outlines the key characteristics for comparison.
| Feature | This compound | Imiquimod | Resiquimod (R848) |
| Target(s) | TLR7 | TLR7 | TLR7 and TLR8 |
| Primary Use | Immunoresearch of allergic diseases | Topical treatment of warts, actinic keratosis, superficial basal cell carcinoma | Preclinical research, vaccine adjuvant development |
| Known attributes | Antedrug designed for rapid metabolism to reduce systemic toxicity.[1] | Induces a localized inflammatory response. | Potent inducer of both Th1 and pro-inflammatory cytokines.[2] |
Quantitative Data Presentation for Activity Validation
The following tables serve as templates for the systematic presentation of experimental data to validate and compare the activity of this compound.
Table 1: Potency of TLR7 Agonists in Reporter Cell Lines
| Cell Line | Agonist | EC50 (nM) |
| HEK293-hTLR7 | This compound | Data to be determined |
| Imiquimod | Insert literature or experimental value | |
| Resiquimod (R848) | Insert literature or experimental value | |
| THP-1-Blue™ | This compound | Data to be determined |
| Imiquimod | Insert literature or experimental value | |
| Resiquimod (R848) | Insert literature or experimental value |
Table 2: Cytokine Induction Profile in Human PBMCs (24-hour stimulation)
| Cytokine | Agonist | Concentration (µM) | Mean Secretion (pg/mL) ± SD |
| IFN-α | This compound | 1 | Data to be determined |
| Imiquimod | 10 | Insert literature or experimental value | |
| Resiquimod (R848) | 1 | Insert literature or experimental value | |
| TNF-α | This compound | 1 | Data to be determined |
| Imiquimod | 10 | Insert literature or experimental value | |
| Resiquimod (R848) | 1 | Insert literature or experimental value | |
| IL-6 | This compound | 1 | Data to be determined |
| Imiquimod | 10 | Insert literature or experimental value | |
| Resiquimod (R848) | 1 | Insert literature or experimental value |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount for the validation of compound activity. The following are detailed protocols for key assays.
NF-κB Reporter Gene Assay in HEK293-hTLR7 Cells
This assay provides a quantitative measure of TLR7-mediated NF-κB activation.
-
Cell Culture: Maintain HEK293 cells stably co-transfected with human TLR7 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
Assay Procedure:
-
Seed the HEK293-hTLR7 cells into a 96-well plate at a density of 5 x 104 cells per well and incubate for 24 hours.
-
Prepare seven-point, 1:3 serial dilutions of this compound, Imiquimod, and Resiquimod (R848) in assay medium.
-
Aspirate the culture medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only as a negative control.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Quantify the reporter gene expression. For SEAP, collect the supernatant and measure the alkaline phosphatase activity using a colorimetric substrate. For luciferase, lyse the cells and measure the luminescent signal.
-
-
Data Analysis: Plot the reporter signal against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the ability of TLR7 agonists to induce cytokine secretion in primary human immune cells.
-
PBMC Isolation: Isolate PBMCs from fresh whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation:
-
Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Plate the cells in a 96-well plate at a density of 2 x 105 cells per well.
-
Add the TLR7 agonists (this compound, Imiquimod, R848) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
Centrifuge the plate and collect the culture supernatants.
-
Measure the concentrations of IFN-α, TNF-α, IL-6, and other relevant cytokines using enzyme-linked immunosorbent assays (ELISA) or a multiplex bead-based immunoassay.
-
-
Data Analysis: Generate dose-response curves for the secretion of each cytokine to compare the potency and efficacy of the different agonists.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the in vitro validation of this compound.
References
Evaluating the Cross-reactivity of SM-324405 with Toll-like Receptor 8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Toll-like Receptor 7 (TLR7) agonist, SM-324405, and explores the critical aspect of its potential cross-reactivity with the closely related Toll-like Receptor 8 (TLR8). While this compound is a potent and selective TLR7 agonist, a thorough understanding of its interaction with TLR8 is essential for accurate interpretation of experimental results and for the development of targeted immunomodulatory therapies.[1][2]
Introduction to this compound and TLR7/8 Signaling
This compound is recognized as a potent and selective agonist for Toll-like Receptor 7 (TLR7), with a reported EC50 of 50 nM.[1] It is classified as an "antedrug," a compound designed for local therapeutic action that is rapidly metabolized into an inactive form upon entering systemic circulation, thereby minimizing potential side effects.[2]
Both TLR7 and TLR8 are endosomal pattern recognition receptors that play crucial roles in the innate immune system by recognizing single-stranded RNA (ssRNA), a common molecular pattern associated with viral pathogens. Upon activation, both receptors signal through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs). This signaling cascade results in the production of pro-inflammatory cytokines and type I interferons, which are vital for orchestrating an anti-viral response.
Despite sharing a common ligand type and initial signaling adapter, the downstream effects of TLR7 and TLR8 activation can differ significantly due to their distinct expression patterns in various immune cell populations and their differential activation of signaling pathways. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid dendritic cells, monocytes, and neutrophils.[3] These differences in cellular expression contribute to the varied immunological outcomes upon their activation.
Comparative Analysis of this compound Activity on TLR7 and TLR8
Currently, publicly available data on the direct interaction and activity of this compound with TLR8 is limited. To provide a comprehensive comparison, this guide outlines the methodologies to assess such cross-reactivity and presents the known activity of this compound on its primary target, TLR7. For illustrative purposes, we will compare this to a well-characterized dual TLR7/8 agonist, Resiquimod (R848), to demonstrate how the data would be presented if this compound were to exhibit TLR8 activity.
Quantitative Data Summary
The following table summarizes the known potency of this compound on human TLR7 and provides a placeholder for its potential TLR8 activity, alongside the known activity of the dual TLR7/8 agonist R848.
| Compound | Target | Agonist Activity (EC50) |
| This compound | Human TLR7 | 50 nM [1] |
| Human TLR8 | Data not available | |
| Resiquimod (R848) | Human TLR7 | ~1-5 µM |
| Human TLR8 | ~1-5 µM |
Experimental Protocols for Assessing TLR7 and TLR8 Cross-reactivity
To determine the cross-reactivity of this compound with TLR8, two primary experimental approaches are recommended: a cell-based reporter assay and a cytokine profiling assay using primary human immune cells.
HEK293 TLR Reporter Gene Assay
This assay provides a direct and quantitative measure of receptor activation in a controlled cellular environment.
Principle: Human embryonic kidney (HEK293) cells, which do not endogenously express most TLRs, are stably transfected to express either human TLR7 or human TLR8. These cells also contain a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB promoter. Activation of the TLR by an agonist leads to the expression of the reporter protein, which can be readily quantified.[4]
Detailed Methodology:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen) according to the manufacturer's instructions.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 2-5 x 10^4 cells/well and incubate for 16-24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and a positive control (e.g., R848 for both cell lines, and a TLR7-specific agonist for the TLR7 cell line) in the appropriate cell culture medium.
-
Cell Stimulation: Add the diluted compounds to the respective wells and incubate for 18-24 hours.
-
Reporter Gene Detection:
-
For SEAP reporter: Add QUANTI-Blue™ solution and measure the optical density at 620-650 nm.
-
For Luciferase reporter: Add the appropriate luciferase substrate and measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the EC50 value for each compound on each cell line by fitting the dose-response data to a four-parameter logistic equation.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay provides a more physiologically relevant assessment of the functional consequences of TLR activation in a mixed population of primary immune cells.
Principle: Human PBMCs contain various immune cell subsets that endogenously express TLR7 and TLR8. Upon stimulation with a TLR agonist, these cells will produce and secrete a range of cytokines. The profile and concentration of these cytokines can be measured to determine the specific activity of the compound.
Detailed Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well. Add serial dilutions of this compound, a TLR7-specific agonist, a TLR8-specific agonist (e.g., Motolimod), and a dual TLR7/8 agonist (R848). Include an unstimulated control. Incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of key cytokines such as IFN-α (a hallmark of TLR7 activation in pDCs) and TNF-α, IL-12 (indicative of TLR8 activation in myeloid cells) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Compare the cytokine profiles induced by this compound to those of the control agonists to infer its activity on TLR7 and TLR8.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of TLR7 and TLR8 and the general experimental workflow for assessing agonist activity.
Caption: TLR7 and TLR8 Signaling Pathways
Caption: Experimental Workflow for TLR Agonist Characterization
Conclusion
This compound is a well-established potent and selective TLR7 agonist. While direct experimental evidence of its cross-reactivity with TLR8 is not currently available in the public domain, the experimental protocols outlined in this guide provide a robust framework for researchers to independently determine its selectivity profile. A comprehensive understanding of the interaction of this compound with both TLR7 and TLR8 is imperative for its continued development and application in immunological research and therapeutics. The distinct downstream consequences of TLR7 and TLR8 activation underscore the importance of using highly selective agonists to achieve desired therapeutic outcomes.
References
In Vivo Performance of Systemic TLR7 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of various systemic Toll-like receptor 7 (TLR7) agonists, including the locally-acting compound SM-324405. The information presented is collated from publicly available experimental data to assist researchers in selecting appropriate compounds for their studies. Systemic activation of TLR7, an endosomal receptor crucial for innate immunity, holds significant therapeutic promise, particularly in immuno-oncology.[1][2] TLR7 agonists can stimulate the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of dendritic cells, natural killer cells, and cytotoxic T lymphocytes, thereby mounting a robust anti-tumor response.[2][3][4] However, systemic administration can be hampered by adverse effects stemming from widespread cytokine release.
This guide focuses on the comparative in vivo efficacy and pharmacodynamic profiles of several TLR7 agonists, including this compound, DSP-0509, Gardiquimod (B607600), Resiquimod (R848), and SC1.
Comparative In Vivo Performance Data
The following tables summarize quantitative data from various in vivo studies, focusing on cytokine induction and anti-tumor efficacy. Direct head-to-head comparisons are noted where available.
Systemic Cytokine Induction in Mice
| Agonist | Animal Model | Dose & Route | Peak IFN-α Levels (Time) | Other Key Cytokines Induced | Source |
| DSP-0509 | BALB/c (CT26 tumor-bearing) | 1 mg/kg, i.v. | Increased at 2h | TNF-α, IP-10, IL-6, MCP-1 | |
| BALB/c | 5 mg/kg, i.v. | Marked increase at 2h | TNF-α, IP-10 | ||
| SC1 | BALB/c | 3 mg/kg, i.v. | ~12,500 pg/mL (1h) | IFNγ, IL-12p70 (moderately); Low levels of IL-6, TNFα, MIP-1α | |
| Resiquimod (R848) | BALB/c | equimolar to 3 mg/kg SC1, i.v. | ~12,500 pg/mL (1h) | High levels of IL-6, TNFα, MIP-1α, MIP-1β, MIP-2 | |
| DSR-29133 | BALB/c | 1 mg/kg, i.v. | ~1500 pg/mL (2h) | IP-10, IL-1Ra, TNFα, IL-12p70, IFNγ |
Note: Direct comparison of absolute cytokine levels across different studies should be done with caution due to variations in experimental conditions. The data from the SC1 vs. R848 comparison is from a head-to-head study and is therefore directly comparable.
Anti-Tumor Efficacy in Murine Models
| Agonist | Murine Model | Efficacy Metric | Key Finding | Source |
| DSP-0509 | LM8 osteosarcoma | Tumor growth inhibition | Reduced primary tumor growth and lung metastasis | |
| CT26 colon carcinoma | Tumor growth inhibition | Synergistic effect with anti-PD-1 antibody | ||
| Gardiquimod | B16 melanoma | Tumor growth delay | More potent anti-tumor activity than imiquimod (B1671794) | |
| Imiquimod | B16 melanoma | Tumor growth delay | Less potent than Gardiquimod | |
| SC1 | CT26 colon carcinoma | Increased survival | Significantly outperformed 852A in prolonging survival |
A Note on this compound: A Locally-Acting TLR7 Agonist
This compound is an 'antedrug' designed to be rapidly metabolized in plasma, thereby reducing systemic exposure and associated side effects. While the focus of this guide is on systemic agonists, the in vitro data for this compound provides a useful benchmark.
In Vitro Activity Profile of this compound vs. Resiquimod (R848)
| Assay | This compound | Resiquimod (R848) |
| Human TLR7 (EC50) | 13 nM | 29 nM |
| Human TLR8 (EC50) | >10,000 nM | 1,100 nM |
| Mouse TLR7 (EC50) | 2.5 nM | 100 nM |
| IFN-α induction (human PBMCs) | Potent induction | Potent induction |
| IL-5 inhibition (human PBMCs) | pIC50 = 7.7 | pIC50 = 8.0 |
This in vitro profile highlights the potent and selective TLR7 agonism of this compound. Its rapid degradation in plasma makes it a candidate for localized therapies, such as inhalation for allergic airway diseases, rather than for systemic anti-tumor applications.
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of results. Below are summaries of the methodologies used in the cited in vivo studies.
General In Vivo Experimental Workflow
Caption: A generalized workflow for in vivo studies of TLR7 agonists.
Study of DSP-0509 in CT26-bearing Mice
-
Animal Model: BALB/c mice were subcutaneously inoculated with CT26 colon carcinoma cells.
-
Treatment: When tumors reached a certain volume, mice received a single intravenous bolus administration of DSP-0509 at 1 mg/kg or 5 mg/kg.
-
Pharmacodynamic Analysis: Blood was collected at 2, 6, and 24 hours post-administration. Plasma concentrations of various cytokines and chemokines were measured using a Luminex assay.
Head-to-Head Comparison of SC1 and R848
-
Animal Model: BALB/c mice.
-
Treatment: Mice were administered a single intravenous injection of SC1 (3 mg/kg) or an equimolar dose of R848.
-
Pharmacodynamic Analysis: Serum was collected at 1, 3, and 6 hours post-injection. Cytokine levels were quantified to compare the pharmacodynamic profiles of the two agonists.
Study of DSR-29133 in BALB/c Mice
-
Animal Model: BALB/c mice.
-
Pharmacokinetics: A single intravenous injection of DSR-29133 (1 mg/kg) was administered, and blood samples were collected over 4 hours to determine the pharmacokinetic profile.
-
Pharmacodynamics: Plasma was collected from 5 minutes to 6 hours after a 1 mg/kg intravenous dose to measure serum levels of IFNα, IP-10, IL-1Ra, TNFα, IL-12p70, and IFNγ.
TLR7 Signaling Pathway
Activation of TLR7 by an agonist initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of type I interferons and pro-inflammatory cytokines.
Caption: The MyD88-dependent TLR7 signaling pathway.
Conclusion
The in vivo comparison of systemic TLR7 agonists reveals significant differences in their pharmacodynamic profiles, particularly concerning the balance of pro-inflammatory cytokines induced. Compounds like DSP-0509 and SC1 appear to induce a strong type I interferon response with a more controlled release of cytokines like TNF-α and IL-6 compared to broader agonists like R848. This differential cytokine profile may translate to an improved therapeutic index, a critical consideration for systemic immuno-oncology agents. In contrast, this compound represents a distinct class of TLR7 agonist designed for local application to minimize systemic effects. The choice of a TLR7 agonist for research and development should be guided by the specific therapeutic context, considering the desired balance between potent, systemic anti-tumor immunity and the potential for systemic inflammatory side effects.
References
- 1. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 2. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the TLR7 Agonist SM-324405 and Novel TLR7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the Toll-like Receptor 7 (TLR7) agonist, SM-324405, and a selection of novel TLR7 inhibitors. While both classes of molecules target the same receptor, their opposing mechanisms of action suggest distinct therapeutic applications. This document outlines their comparative potency, selectivity, and biological effects, supported by experimental data and detailed methodologies, to inform research and development in immunology, autoimmune diseases, and immuno-oncology.
Introduction to TLR7 Modulation
Toll-like Receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial to the innate immune system. It recognizes single-stranded RNA (ssRNA) from viruses and certain endogenous RNA molecules.[1][2][3] Activation of TLR7 triggers the MyD88-dependent signaling pathway, leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines, mounting an immune response.[1][2][4] Dysregulation of TLR7 is implicated in autoimmune diseases like lupus, making TLR7 inhibitors promising therapeutic candidates.[5][6] Conversely, TLR7 agonists are explored for their potential in treating allergic diseases and as vaccine adjuvants or in cancer immunotherapy.[7][8]
This guide contrasts this compound, a potent TLR7 agonist designed as a locally active "antedrug," with novel antagonists that aim to suppress TLR7-mediated inflammation.[7]
Data Presentation: Comparative Performance
The following tables summarize the quantitative data for this compound and representative novel TLR7 inhibitors.
Table 1: Potency and Selectivity of TLR7 Modulators
| Compound Name | Type | Target(s) | Potency (Human) | Selectivity Notes |
| This compound | Agonist | TLR7 | EC50 = 50 nM[7][9][10][11] | Selective for TLR7 over TLR8.[9] |
| MHV370 | Inhibitor | TLR7/8 | IC50 (whole blood): 58 nM (IFN-α), 12 nM (TNF)[6] | Potent dual inhibitor of TLR7 and TLR8.[6] |
| AT791 | Inhibitor | TLR7/9 | Not specified | Inhibits both TLR7 and TLR9 signaling.[12][13] |
| E6446 | Inhibitor | TLR7/9 | Not specified | Inhibits both TLR7 and TLR9 signaling.[12][13] |
| S-38 | Inhibitor | TLR7 | IC50 = 340 nM (in THP-1 cells)[14] | Not specified |
| Compound 21 (Pyrazolopyridine) | Inhibitor | TLR7 | IC50 < 1 nM[3] | High selectivity and potency noted.[3] |
| Compound 5 (Scaffold undisclosed) | Inhibitor | TLR7 | IC50 = 1.03 µM[3] | Suppresses IFN-α induction in pDCs.[3] |
Table 2: Comparative In Vitro Biological Effects
| Compound Name | Primary Effect | Cell Types | Key Biological Outcomes |
| This compound | Activation | Human PBMCs, Mouse Splenocytes | Induces IFN-α and IFN-γ expression; inhibits IL-5 production.[9] |
| MHV370 | Inhibition | Human/Mouse B cells, pDCs, Monocytes, Neutrophils | Abrogates TLR7/8-dependent cytokine production (notably IFN-α) and immune cell responses.[6] |
| AT791 / E6446 | Inhibition | Human and Mouse cell types | Inhibit TLR7 and TLR9 signaling; prevent DNA-TLR9 interaction.[12][13] |
| S-38 | Inhibition | THP-1 cells | Inhibits TLR7-dependent cytokine production in a dose-dependent manner.[14] |
Table 3: Comparative In Vivo Efficacy and Models
| Compound Name | Primary Effect | Animal Model | Key In Vivo Outcomes |
| This compound | Activation | Mouse Allergic Airway Model | Effectively inhibits allergen-induced airway inflammation without systemic cytokine induction.[7] |
| MHV370 | Inhibition | NZB/W F1 Mouse Lupus Model | Halts disease progression; blocks TLR7-dependent cytokine secretion and B cell activation.[6] |
| E6446 | Inhibition | Spontaneous Mouse Lupus Models | Slowed development of circulating anti-nuclear antibodies with a modest effect on anti-dsDNA titers.[12][13] |
Signaling Pathways and Mechanisms of Action
TLR7 Agonist Signaling Pathway
An agonist like this compound binds to and activates TLR7 within the endosome. This initiates a downstream signaling cascade via the MyD88 adaptor protein, leading to the activation of transcription factors NF-κB and IRF7, which in turn drive the expression of pro-inflammatory cytokines and type I interferons.[1][2]
Caption: TLR7 agonist-induced signaling cascade.
Mechanisms of TLR7 Inhibition
Novel TLR7 inhibitors employ diverse mechanisms to block the signaling pathway. Some are direct antagonists that compete with the natural ligand for the binding site on the receptor. Others, like AT791 and E6446, function by accumulating in acidic endosomes and interacting with nucleic acids, thereby preventing them from engaging with TLR7.[12][13]
Caption: Logical workflow of TLR7 inhibition mechanisms.
Experimental Protocols
In Vitro: TLR7 Reporter Assay
This assay is fundamental for determining the potency (IC50 for inhibitors, EC50 for agonists) of test compounds.
-
Cell Line: HEK293 cells stably expressing human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene are commonly used.[5][15]
-
Plating: Seed the HEK-Blue™ hTLR7 cells in a 96-well plate and incubate overnight.
-
Compound Treatment:
-
For Agonists (e.g., this compound): Add serial dilutions of the test compound to the cells.
-
For Antagonists (e.g., MHV370): Pre-incubate cells with serial dilutions of the test compound for 1-2 hours. Then, stimulate the cells with a known TLR7 agonist (e.g., R848) at its EC80 concentration.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Detection: Measure SEAP activity in the supernatant using a detection reagent like QUANTI-Blue™. Read the absorbance at 620-655 nm.
-
Analysis: Plot the dose-response curve and calculate the EC50 (for agonists) or IC50 (for inhibitors) using non-linear regression analysis.
In Vitro: Cytokine Production in Human PBMCs
This assay assesses the functional effect of compounds on primary human immune cells.
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Treatment: Plate PBMCs and treat with test compounds as described in the reporter assay (agonist alone or inhibitor followed by agonist stimulation).
-
Incubation: Incubate for 24-48 hours.
-
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of key cytokines such as IFN-α, TNF-α, and IL-6 using validated methods like ELISA or a multiplex bead-based immunoassay (e.g., Luminex).[16]
In Vivo: Murine Lupus Model (NZB/W F1)
This spontaneous model of systemic lupus erythematosus (SLE) is used to evaluate the therapeutic efficacy of TLR7 inhibitors.[5][6]
-
Animals: Use female NZB/W F1 mice, which spontaneously develop an autoimmune disease resembling human lupus, characterized by autoantibody production and glomerulonephritis.
-
Dosing Regimen:
-
Prophylactic: Begin oral gavage or other administration route with the test compound (e.g., MHV370) or vehicle control before significant disease onset (e.g., at 18-20 weeks of age).
-
Therapeutic: Begin dosing after disease is established, as confirmed by proteinuria.
-
-
Monitoring: Monitor mice weekly for body weight and proteinuria. Collect blood periodically to measure serum levels of anti-dsDNA antibodies via ELISA.
-
Endpoint Analysis: At the study endpoint, perform a detailed analysis including renal histopathology to score glomerulonephritis and immune complex (IgG) deposition in the kidneys.[5][6]
Conclusion
The comparative analysis of this compound and novel TLR7 inhibitors highlights the two sides of TLR7 modulation. This compound is a potent agonist with an "antedrug" profile, designed for localized immune activation with minimal systemic exposure, making it a candidate for therapies targeting specific tissues, such as in allergic airway diseases.[7][17] In contrast, novel inhibitors like MHV370 and others are designed for systemic administration to suppress the chronic immune activation that drives autoimmune diseases like lupus.[6] The choice between an agonist and an inhibitor is therefore entirely dependent on the therapeutic goal: stimulating a targeted immune response versus dampening a pathological one. The data and protocols presented here provide a framework for researchers to evaluate and develop new modulators of the critical TLR7 pathway.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel, Potent and Selective TLR7/8 Small Molecule Inhibitor Blocks TLR7/8 Pathway in the Presence of HCQ and Demonstrates Robust Preclinical Efficacy in Lupus Models - ACR Meeting Abstracts [acrabstracts.org]
- 6. Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 9. SM 324405 | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 10. SM 324405 | TLR 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are the new molecules for TLR7 antagonists? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. This compound | TLR7(toll-like receptor 7) agonist | CAS 677773-91-0 | antedrug concept | TLR7激动剂 | 美国InvivoChem [invivochem.cn]
Navigating the Challenges of Reproducibility: A Comparative Guide to SM-324405 in the Context of HER2 Inhibition
A critical challenge in preclinical cancer research is ensuring the reproducibility of experimental findings across different laboratories. This guide provides a framework for evaluating the effects of the novel compound SM-324405, contextualized by its presumed role as an inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway. Due to the absence of publicly available data on this compound, this document serves as a template, offering a comparative analysis of well-characterized HER2 inhibitors to guide researchers in their assessment of this compound's performance and reproducibility.
The HER2 signaling pathway is a critical driver in approximately 15-20% of breast cancers, where amplification and overexpression of the HER2 receptor are associated with aggressive disease and poor prognosis.[1] Targeted therapies against HER2, such as the monoclonal antibody Trastuzumab, have significantly improved patient outcomes.[2] However, resistance to these therapies remains a significant clinical challenge, underscoring the need for novel inhibitors like the hypothetical this compound.[3]
The reproducibility of preclinical cancer research has been a subject of intense discussion, with large-scale projects highlighting the difficulties in replicating key findings from high-impact studies.[4] Therefore, a systematic and comparative approach to evaluating new compounds is paramount. This guide outlines key comparative metrics, detailed experimental protocols, and visual representations of the underlying biological and experimental processes to aid researchers in their study of this compound.
Comparative Efficacy of HER2 Pathway Inhibitors
To objectively assess the performance of this compound, it is essential to compare its key characteristics against established and alternative HER2 inhibitors. The following table provides a template for such a comparison, populated with data for well-known compounds. Researchers should aim to generate analogous data for this compound.
| Parameter | This compound | Trastuzumab (Herceptin) | Pertuzumab | Lapatinib | T-DM1 (Kadcyla) |
| Target | Presumed HER2/ErbB2 | HER2/ErbB2 | HER2/ErbB2 | HER2/ErbB2, EGFR | HER2/ErbB2 |
| Modality | Small Molecule (assumed) | Monoclonal Antibody | Monoclonal Antibody | Tyrosine Kinase Inhibitor | Antibody-Drug Conjugate |
| Mechanism of Action | (To be determined) | Binds to the extracellular domain of HER2, blocking downstream signaling and mediating antibody-dependent cellular cytotoxicity.[2] | Binds to a different epitope on the HER2 extracellular domain, preventing heterodimerization with other HER receptors. | Reversibly inhibits the intracellular tyrosine kinase domain of HER2 and EGFR, blocking downstream PI3K/Akt and MAPK pathways. | Composed of trastuzumab linked to the cytotoxic agent emtansine (DM1), leading to targeted delivery of a microtubule inhibitor to HER2-positive cells. |
| Reported IC50 / EC50 | (To be determined) | Varies by cell line (e.g., low nM in SK-BR-3) | Varies by cell line (e.g., low nM in BT-474) | Varies by cell line (e.g., ~10-100 nM in HER2+ lines) | Varies by cell line (e.g., low ng/mL in SK-BR-3) |
| Known Resistance Mechanisms | (To be determined) | PTEN loss, PIK3CA mutations, activation of alternative signaling pathways. | Similar to Trastuzumab | Upregulation of bypass signaling pathways | Impaired lysosomal function, altered drug efflux. |
Detailed Experimental Protocols
Reproducibility is contingent on detailed and standardized experimental protocols. Below is a representative protocol for assessing the anti-proliferative effects of a HER2 inhibitor in a cancer cell line model.
Cell Viability Assay (MTT/XTT)
-
Cell Culture: Culture HER2-positive breast cancer cells (e.g., SK-BR-3, BT-474) in appropriate media (e.g., McCoy's 5A for SK-BR-3, RPMI-1640 for BT-474) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound and control compounds (e.g., Lapatinib) in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate overnight. Read the absorbance at 570 nm. If using XTT, read the absorbance at 450 nm.
-
Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the IC50 value using non-linear regression analysis.
Visualizing Molecular Pathways and Experimental Workflows
HER2 Signaling Pathway
The ErbB family of receptors, including HER2, activates multiple downstream signaling cascades that are crucial for cell growth and survival. The PI3K/Akt/mTOR and MAPK pathways are two of the most significant. The following diagram illustrates the core components of this pathway, providing a visual context for the mechanism of action of inhibitors like this compound.
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Experimental Workflow for Compound Evaluation
A structured workflow is crucial for the systematic evaluation of a new compound. The following diagram outlines a typical experimental pipeline for characterizing the effects of this compound, from initial in vitro screening to more complex cellular and molecular assays.
Caption: A standard workflow for the preclinical evaluation of a targeted therapy.
References
- 1. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of anti-HER2 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New signaling pathway discovered in HER2-positive breast cancer, and two potentially powerful drug targets | Cold Spring Harbor Laboratory [cshl.edu]
- 4. Study Finds Reproducibility Issues in High-Impact Cancer Papers | The Scientist [the-scientist.com]
A Researcher's Guide to SM-324405 as a Positive Control for TLR7 Signaling
For researchers and professionals in drug development, selecting the appropriate positive control is a critical step in designing robust experiments for Toll-like receptor 7 (TLR7) signaling. This guide provides a comprehensive comparison of SM-324405 with other commonly used TLR7 agonists, offering experimental data and detailed protocols to inform your choice.
This compound is a potent and selective agonist of TLR7, a key receptor in the innate immune system that recognizes single-stranded RNA viruses. Its activation triggers a signaling cascade leading to the production of pro-inflammatory cytokines and type I interferons, crucial components of antiviral and antitumor immunity. This guide will objectively compare the performance of this compound against two widely used alternatives: R848 (Resiquimod) and Imiquimod.
Performance Comparison of TLR7 Agonists
The selection of a positive control should be guided by its potency, selectivity, and the specific downstream effects relevant to the experimental question. The following table summarizes the key performance characteristics of this compound, R848, and Imiquimod.
| Feature | This compound | R848 (Resiquimod) | Imiquimod |
| Target(s) | Selective TLR7 Agonist | TLR7 and TLR8 Agonist[1] | Selective TLR7 Agonist[2][3] |
| Potency (EC50 for human TLR7) | 50 nM[4][5] | ~23.5 nM - 66.6 ng/mL | ~1.5 µM |
| Key Induced Cytokines | IFN-α, TNF-α, IL-12[6] | IFN-α, TNF-α, IL-6, IL-12[1][7] | IFN-α, TNF-α, IL-6, IL-12[3][8] |
Signaling Pathways and Experimental Workflow
To understand the context of these agonists, it is essential to visualize the TLR7 signaling pathway and the general workflow for comparing their activity.
The diagram above illustrates the canonical TLR7 signaling pathway, which is initiated by the binding of an agonist within the endosome. This leads to the recruitment of the adaptor protein MyD88 and a subsequent signaling cascade that culminates in the activation of transcription factors NF-κB and IRF7, driving the expression of pro-inflammatory cytokines and type I interferons.
This workflow outlines the key steps for a typical in vitro experiment to compare the efficacy of different TLR7 agonists. The process involves isolating primary immune cells, stimulating them with the agonists, and then quantifying the resulting cytokine production.
Logical Comparison of Agonist Features
The choice between this compound, R848, and Imiquimod depends on the specific requirements of the experiment.
For studies requiring strict TLR7 specificity, both this compound and Imiquimod are suitable choices. However, this compound offers significantly higher potency. If the experimental system involves cells that also express TLR8, the dual activity of R848 should be considered, as it may confound the interpretation of results specific to TLR7 signaling.
Experimental Protocols
The following is a generalized protocol for stimulating human peripheral blood mononuclear cells (PBMCs) with TLR7 agonists and measuring cytokine production by ELISA.
1. Isolation of Human PBMCs
-
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
-
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interphase undisturbed.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells by adding PBS to a total volume of 50 mL and centrifuge at 300 x g for 10 minutes.
-
Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI 1640 medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
2. Cell Culture and Stimulation
-
Materials:
-
Isolated PBMCs
-
Complete RPMI 1640 medium
-
96-well flat-bottom cell culture plates
-
TLR7 agonists: this compound, R848, Imiquimod (reconstituted according to manufacturer's instructions)
-
-
Procedure:
-
Seed PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI 1640 medium.
-
Prepare serial dilutions of the TLR7 agonists in complete RPMI 1640 medium. Suggested final concentrations to test range from 0.01 µM to 10 µM.
-
Add 100 µL of the agonist dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest agonist concentration.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
3. Cytokine Measurement by ELISA
-
Materials:
-
ELISA kits for human IFN-α and TNF-α
-
Plate reader
-
-
Procedure:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well.
-
Perform the ELISA for IFN-α and TNF-α according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.
-
Conclusion
This compound serves as an excellent positive control for TLR7 signaling experiments due to its high potency and selectivity. When compared to R848, this compound offers the advantage of specific TLR7 engagement, avoiding potential off-target effects mediated by TLR8. While Imiquimod also provides TLR7 specificity, its lower potency may necessitate higher concentrations to achieve a robust response. The choice of the most appropriate positive control will ultimately depend on the specific goals of the research. This guide provides the necessary data and protocols to make an informed decision and to design and execute well-controlled experiments in the study of TLR7 signaling.
References
- 1. stemcell.com [stemcell.com]
- 2. Imiquimod, TLR7 ligand (NBP2-26228): Novus Biologicals [novusbio.com]
- 3. invivogen.com [invivogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Toll-Like Receptor 7 (TLR7) Agonist, Imiquimod, and the TLR9 Agonist, CpG ODN, Induce Antiviral Cytokines and Chemokines but Do Not Prevent Vaginal Transmission of Simian Immunodeficiency Virus When Applied Intravaginally to Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SM-324405: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the potent TLR7 agonist, SM-324405, ensuring the protection of personnel and the environment.
For researchers and drug development professionals, the proper management of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive overview of the recommended disposal procedures for this compound, a potent Toll-like receptor 7 (TLR7) agonist. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, this guidance is based on established best practices for the disposal of hazardous pharmaceutical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The specific requirements may vary based on the physical form of the compound (solid or in solution) and the nature of the handling procedure.
| Personal Protective Equipment (PPE) | Recommended Use |
| Gloves | Nitrile or other chemically resistant gloves should be worn at all times. |
| Eye Protection | Safety glasses with side shields or goggles are mandatory. |
| Lab Coat | A fully buttoned lab coat should be worn to protect from spills. |
| Respiratory Protection | If handling the powder form and there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous pharmaceutical waste. Adherence to local, state, and federal regulations is mandatory.
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It must be segregated into a designated, clearly labeled hazardous waste container.[1]
-
Containerization: Use a leak-proof, sealable container for all this compound waste, including any contaminated materials such as pipette tips, tubes, and gloves.[2] The container should be made of a material compatible with the waste. For hazardous pharmaceutical waste, black containers are often used.[3]
-
Labeling: The waste container must be clearly labeled as "Hazardous Drug Waste" or "Hazardous Pharmaceutical Waste" and should include the name of the chemical (this compound).[2]
-
Storage: Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic while awaiting pickup by a licensed hazardous waste disposal service.[2]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a certified hazardous waste management company. These companies are equipped to handle and transport hazardous materials according to strict regulatory standards.[1][2] Incineration at a licensed facility is a common and required method for treating hazardous pharmaceutical waste.[1][3]
-
Documentation: Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.[1]
Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the drain. [3]
Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
This structured approach to waste management is essential for maintaining a safe laboratory environment and ensuring compliance with all relevant regulations. By treating this compound as a hazardous pharmaceutical compound, researchers can mitigate risks and contribute to responsible scientific practice.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
